molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Katalognummer: B183192
CAS-Nummer: 61035-74-3
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: FSWVMYKVMVKHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVMYKVMVKHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342307
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-74-3
Record name 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document will detail its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Core Molecular and Physical Properties

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone is a diaryl ether derivative featuring a ketone functional group. This unique structural combination makes it a valuable building block in medicinal chemistry.

Table 1: Key Identifiers and Properties of 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone

PropertyValueSource
Molecular Weight 260.71 g/mol [PubChem][1]
Molecular Formula C₁₅H₁₃ClO₂[PubChem][1]
IUPAC Name 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone[PubChem][1]
CAS Number 61035-74-3[PubChem][1]
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl[PubChem][1]
Synonyms 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone, 4'-[(4-Chlorobenzyl)oxy]acetophenone[PubChem][1]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone is most effectively achieved through a Williamson ether synthesis. This well-established reaction provides a reliable and scalable method for the preparation of this key intermediate.[2]

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] It proceeds via an Sₙ2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide.[2] In the context of synthesizing 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone, the phenoxide derived from 4-hydroxyacetophenone attacks the benzylic carbon of 4-chlorobenzyl chloride. The choice of a primary benzylic halide is crucial as it is highly susceptible to Sₙ2 displacement with minimal competing elimination reactions.

Detailed Experimental Protocol

Materials:

  • 4-hydroxyacetophenone

  • 4-chlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Hexane

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous acetone (10-15 volumes), add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl chloride (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in dichloromethane and washed sequentially with deionized water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone as a solid.

Structural Elucidation and Spectral Analysis

The structural integrity of the synthesized 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone must be confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group. The aromatic protons will appear in the range of δ 6.9-8.0 ppm, with characteristic splitting patterns for the para-substituted rings. The benzylic protons should appear as a singlet around δ 5.1 ppm. The acetyl methyl protons will be a sharp singlet at approximately δ 2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon around δ 197 ppm. The aromatic carbons will resonate in the region of δ 114-163 ppm. The benzylic carbon is expected around δ 70 ppm, and the methyl carbon of the acetyl group will be observed near δ 26 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C=O Stretch: A strong absorption band around 1680 cm⁻¹ is characteristic of the aryl ketone carbonyl group.

  • C-O-C Stretch: Ether linkages will show characteristic stretching vibrations in the region of 1250-1050 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone, the molecular ion peak [M]⁺ is expected at m/z 260. A prominent fragment would likely be the tropylium ion derived from the 4-chlorobenzyl moiety at m/z 125. Another significant fragment would be the acylium ion [CH₃COC₆H₄O]⁺ at m/z 135.

Applications in Drug Discovery and Development

The structural motifs present in 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone, namely the diaryl ether and ketone functionalities, are prevalent in a wide range of biologically active molecules. This makes it a valuable starting material for the synthesis of novel drug candidates.

Precursor for Bioactive Heterocycles

Ketones are versatile precursors for the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceuticals. For instance, the ketone functionality can undergo condensation reactions with hydrazines or other binucleophiles to form pyrazoles, pyrimidines, and other important heterocyclic systems. These scaffolds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3]

Building Block for Kinase Inhibitors

The diaryl ether scaffold is a common feature in many kinase inhibitors. By functionalizing the ketone group or the aromatic rings of 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone, medicinal chemists can design and synthesize novel compounds that target specific protein kinases involved in cell signaling pathways implicated in diseases such as cancer.[4]

Safety and Handling

Table 2: General Safety and Handling Recommendations

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
First Aid (Eyes) In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
First Aid (Skin) In case of contact, wash skin with soap and water. Remove contaminated clothing.
First Aid (Ingestion) If swallowed, do not induce vomiting. Seek immediate medical attention.

DOT Diagram: Synthetic Pathway

Synthesis Reactant1 4-hydroxyacetophenone Intermediate Williamson Ether Synthesis (Sₙ2 Reaction) Reactant1->Intermediate Reactant2 4-chlorobenzyl chloride Reactant2->Intermediate Reagents K₂CO₃, Acetone Reagents->Intermediate Product 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone Intermediate->Product

Caption: Williamson ether synthesis of the target compound.

Conclusion

1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone is a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with the presence of reactive ketone and stable ether functionalities, makes it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. (n.d.). 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved February 21, 2026, from [Link]

  • A review on medicinally important heterocyclic compounds. (2022). Journal of Taibah University Medical Sciences, 17(4), 539-557.
  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2017). Anti-Cancer Agents in Medicinal Chemistry, 17(5), 715-722.
  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor... (2022). Pharmaceutics, 14(2), 253.

Sources

Strategic Engineering of 4-Alkoxyacetophenone Derivatives: A Technical Guide to Synthesis and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Engineering of 4-Alkoxyacetophenone Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The 4-alkoxyacetophenone scaffold represents a privileged structure in medicinal chemistry, serving as both a robust pharmacophore and a versatile synthetic handle.[1][2] Unlike inert structural linkers, the 4-alkoxy moiety actively modulates physicochemical properties—specifically lipophilicity (


) and electron density—thereby influencing blood-brain barrier (BBB) permeability and target binding affinity.

This guide moves beyond basic synthesis to explore the causal relationships between structural modifications of 4-hydroxyacetophenone and their biological readouts in neurodegeneration (MAO-B inhibition), oncology (tubulin destabilization), and inflammation (COX-2 inhibition). It provides self-validating protocols and critical SAR (Structure-Activity Relationship) insights to accelerate lead optimization.

Chemical Foundation: The Power of the Alkoxy Switch

The 4-alkoxyacetophenone core is not merely a substrate; it is a tunable electronic valve.

  • Electronic Effect: The alkoxy group at the para-position acts as a strong electron-donating group (EDG) via resonance (+M effect). This activates the carbonyl oxygen, making it a potent hydrogen bond acceptor, and increases the nucleophilicity of the methyl ketone

    
    -carbons, facilitating downstream derivatization (e.g., Claisen-Schmidt condensation).
    
  • Lipophilic Tuning: Varying the alkyl chain (methyl vs. benzyl vs. propargyl) allows precise control over membrane permeability. For CNS targets like MAO-B, a benzyloxy substituent often provides the requisite hydrophobic interaction with the enzyme's entrance cavity.

Synthetic Architecture & Protocols

Workflow Visualization

The following diagram outlines the divergent synthetic pathways from the parent 4-hydroxyacetophenone.

SynthesisWorkflow Start 4-Hydroxyacetophenone Step1 O-Alkylation (K2CO3, R-X, Acetone) Start->Step1 Nucleophilic Subst. Inter 4-Alkoxyacetophenone (Lipophilicity Tuned) Step1->Inter PathA Claisen-Schmidt Condensation Inter->PathA Aldehyde, NaOH PathB Schiff Base/Hydrazone Formation Inter->PathB Amine/Hydrazine, H+ ProdA Chalcone Derivatives (Anticancer) PathA->ProdA ProdB Hydrazones/Imines (Antimicrobial) PathB->ProdB

Figure 1: Divergent synthetic pathways from 4-hydroxyacetophenone to bioactive scaffolds.

Protocol 1: Controlled O-Alkylation (The Lipophilic Switch)

Objective: Synthesis of 4-(benzyloxy)acetophenone. Rationale: The benzyl group enhances hydrophobic binding interactions (e.g., in MAO-B active sites) and improves BBB penetration compared to the methoxy analog.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous

    
     (2.0 eq)
    
  • Acetone (Reagent grade, dried) or DMF (for slower reacting halides)

Step-by-Step Methodology:

  • Activation: Dissolve 4-hydroxyacetophenone in anhydrous acetone. Add

    
    . Stir at room temperature for 30 minutes.
    
    • Causality: This deprotonates the phenol, generating the phenoxide anion (strong nucleophile) before the electrophile is introduced, minimizing side reactions.

  • Alkylation: Add benzyl bromide dropwise. Heat to reflux (

    
    C) for 4–6 hours.
    
  • Self-Validation (TLC): Monitor using Hexane:Ethyl Acetate (7:3). The starting material (phenol) will be more polar (lower

    
    ) than the product (ether). Reaction is complete only when the phenol spot disappears.
    
  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent.
  • Purification: Recrystallize from ethanol.

    • Check: Product should appear as white crystals. Sharp melting point (

      
      C) confirms purity.
      
Protocol 2: Claisen-Schmidt Condensation (The Warhead Assembly)

Objective: Synthesis of (E)-1-(4-(benzyloxy)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone). Rationale: The


-unsaturated ketone acts as a Michael acceptor, capable of covalent interactions with cysteine residues in target proteins (e.g., tubulin).

Methodology:

  • Mixing: Dissolve 4-(benzyloxy)acetophenone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq) in Ethanol.

  • Catalysis: Add 10% NaOH (aq) dropwise at

    
    C, then allow to warm to room temperature. Stir for 12–24 hours.
    
    • Causality: Low temperature addition prevents polymerization of the aldehyde. The base generates the enolate of the acetophenone, which attacks the aldehyde.

  • Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl.

    • Why? Neutralization stops the reaction and precipitates the hydrophobic chalcone.

  • Validation:

    
     NMR will show two doublets with a coupling constant (
    
    
    
    ) of ~15–16 Hz, confirming the trans (E) geometry of the alkene.

Medicinal Chemistry Applications

A. Neurodegeneration: MAO-B Inhibition

4-Alkoxyacetophenone derivatives are potent, reversible inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson’s disease.

  • Mechanism: The alkoxy chain occupies the "entrance cavity" of MAO-B.

  • Key Insight: A benzyloxy group at the 4-position is superior to shorter chains. Halogen substitution (e.g., 3-Cl or 3-Br) on the benzyl ring enhances potency into the nanomolar range by engaging in halogen bonds or hydrophobic interactions with Tyr326 [1, 2].

B. Oncology: Tubulin Polymerization Inhibition

Chalcones derived from this scaffold target the colchicine binding site of tubulin.

  • SAR Criticality: The presence of a trimethoxy group on the B-ring (aldehyde derived) combined with the 4-alkoxy A-ring creates a "biaryl" mimic that fits the tubulin pocket, arresting cells in the G2/M phase [3].

C. Inflammation: COX-2 Selectivity

Derivatives incorporating a methanesulfonamido group (


) alongside the alkoxy chain show high selectivity for COX-2 over COX-1. The bulky alkoxy group helps fill the larger hydrophobic side pocket present in COX-2 but not COX-1 [4].

Structure-Activity Relationship (SAR) Analysis

The following diagram maps specific structural zones to their biological consequences.

SAR_Map Core 4-Alkoxyacetophenone Core [Ph-O-CH2-R] -- [C(=O)-CH3] Alkoxy Zone 1: Alkoxy Tail (R) Controls: Lipophilicity & Cavity Filling Core->Alkoxy Ring Zone 2: Phenyl Ring Subst. Controls: Electronic density Core->Ring Ketone Zone 3: Methyl Ketone Controls: Reactivity/Linker Core->Ketone Effect1 R = Benzyl/Propargyl -> High MAO-B Affinity -> BBB Permeability Alkoxy->Effect1 Effect2 R = Methyl/Ethyl -> Reduced Potency (MAO-B) -> Good for peripheral targets Alkoxy->Effect2 Effect3 Derivatization to Chalcone -> Anticancer (Tubulin) Ketone->Effect3 Effect4 Derivatization to Hydrazone -> Antimicrobial Ketone->Effect4

Figure 2: SAR Map illustrating the functional zones of the scaffold.

Quantitative Data Summary

Table 1 summarizes the potency of key derivatives discussed in recent literature.

TargetDerivative TypeKey Substituent (R)Activity (

)
MechanismRef
MAO-B Acetophenone3-Chlorobenzyloxy0.095

M
Reversible Inhibition[1]
MAO-B Acetophenone3-Bromobenzyloxy2.9 nMHigh Selectivity[2]
Cancer (MCF-7) Chalcone4-Methoxy (Ring B)3.44

M
Tubulin Inhibition[3]
COX-2 Sulfonamide4-F-Phenoxy0.06

M
Inflammation[4]

Future Perspectives

The 4-alkoxyacetophenone scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: The acetophenone moiety is increasingly used as an attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), leveraging its chemical stability.

  • Hybrid Drugs: Coupling the MAO-B inhibiting alkoxyacetophenone with cholinesterase inhibitors (e.g., donepezil fragments) is a leading strategy for Multi-Target Directed Ligands (MTDLs) in Alzheimer's therapy.

References

  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. ResearchGate.

  • Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules (MDPI).

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.

  • Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives. MDPI.

Sources

Technical Safety & Handling Guide: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[2][3][4][5][6]

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (also known as 4'-(4-Chlorobenzyloxy)acetophenone).[1][2][3]

While standard SDS documents provide regulatory compliance data, this whitepaper focuses on operational safety, synthesis context, and handling causality for researchers utilizing this compound as an intermediate in medicinal chemistry (specifically in the synthesis of antihistamines and piperazine-based bioactives).[1][2][3]

Chemical Identification Table
PropertyValueContext for Researcher
CAS Number 61035-74-3 Primary identifier for inventory/regulatory tracking.
PubChem CID 580653Use for spectral data verification.[2][3]
Molecular Weight 260.72 g/mol Calculation basis for stoichiometry.[2][3]
Physical State Solid (Crystalline Powder)White to off-white; dust generation is a primary inhalation risk.[1][2][3]
Melting Point 74–90 °CWide range due to recrystallization solvent differences (e.g., Isopropanol vs. Hexane).[1][2][3]
Solubility Organic Solvents (DCM, DMSO, EtOAc)Low water solubility; lipophilic nature aids dermal penetration.[1][2][3]
LogP ~3.7 (Predicted)Indicates high lipophilicity; potential for bioaccumulation.[1][2][3]

Hazard Profiling & Toxicology (The "Why")

Standard GHS classifications for this compound typically include Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and STOT-SE (Category 3) .[1][2][3] However, a researcher must understand the mechanism of these hazards to mitigate them effectively.[3]

Mechanistic Toxicology[1][2][3]
  • Dermal Absorption: The presence of the 4-chlorobenzyl ether moiety increases the compound's lipophilicity (LogP ~3.7).[1][2][3] Unlike simple acetophenone, this molecule can penetrate the stratum corneum more effectively, carrying the reactive ketone core into the dermis.[3]

  • Irritation Pathway: As a substituted acetophenone, the compound acts as a local irritant.[1][3] Upon contact with mucous membranes (eyes/lungs), it can cause immediate inflammatory responses.[2]

  • Metabolic Fate: In vivo, ether linkages are often stable but can be cleaved by cytochrome P450 enzymes (O-dealkylation), potentially releasing 4-chlorobenzyl alcohol and 4-hydroxyacetophenone.[1][2][3] Both metabolites are phenols/alcohols that require glucuronidation for excretion.[2][3]

Synthesis-Specific Hazards

This compound is frequently synthesized via Williamson Ether Synthesis (reaction of 4-hydroxyacetophenone with 4-chlorobenzyl chloride).[1][2][3]

  • Residual Reactants: Commercial samples or crude synthesis products may contain trace 4-chlorobenzyl chloride, which is a potent lachrymator and alkylating agent .[1][2][3]

  • Safety Implication: Treat crude product with higher precaution than purified crystals due to potential alkyl halide contamination.[1][3]

Safe Handling Framework

Engineering Controls vs. PPE

Reliance on PPE alone is insufficient.[2][3] The hierarchy of controls must be applied:

  • Primary Barrier (Engineering):

    • Weighing and transfer must occur inside a Chemical Fume Hood or Powder Enclosure .[1][2][3]

    • Reasoning: The solid is a light powder; static electricity can cause dispersion.[2][3] Inhalation triggers respiratory irritation (STOT-SE 3).[1][2][3]

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid.[1][2][3]

    • Critical Caveat: If dissolved in Dichloromethane (DCM) , nitrile provides <5 minutes of protection.[1][2][3] Use PVA or Silver Shield laminates for DCM solutions.[1][2][3]

    • Eye Protection: Chemical safety goggles (ANSI Z87.[1][2][3]1) are mandatory.[2][3] Face shields are recommended during scale-up synthesis (>10g) due to splash risks from heating solvents.[1][2][3]

Workflow Visualization: Exposure Response

The following diagram outlines the decision logic for exposure incidents, prioritizing immediate neutralization over administrative reporting.

ExposureResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Dermal Contact (Solid/Solution) Type->Skin Eye Ocular Contact (Dust/Splash) Type->Eye Inhale Inhalation (Dust) Type->Inhale ActionSkin 1. Brush off solid 2. Wash w/ Soap+Water (15m) 3. NO Organic Solvents Skin->ActionSkin ActionEye 1. Eye Wash Station (15m) 2. Hold Eyelids Open 3. Remove Contacts Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Seek Medical Aid Inhale->ActionInhale Medical Medical Evaluation (Bring SDS + CAS#) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response logic for exposure incidents.[1][2][3][4] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.[1][3]

Synthesis & Reaction Safety Protocols

For researchers synthesizing this compound (e.g., for cetirizine analog development), the operational risks differ from storage risks.[1][3]

Standard Synthesis Protocol (Williamson Ether)[1][2]
  • Reagents: 4-Hydroxyacetophenone + 4-Chlorobenzyl chloride + K₂CO₃.[1][2][3]

  • Solvent: Acetonitrile or DMF (Reflux).[1][2][3]

Critical Control Points
StepHazardControl Measure
Reagent Addition 4-Chlorobenzyl chloride is a lachrymator.[1][2][3]Dispense only in hood.[2][3] Keep cold to reduce vapor pressure.[2][3]
Reflux Solvent vapor + thermal runaway.[2][3]Use temperature controller with auto-shutoff.[2][3] Ensure condenser water flow is monitored.
Quenching Exothermic precipitation.[2][3]Add water slowly. The product precipitates; filtration generates dust.[2][3]
Waste Halogenated organic waste.[2][3]Do not mix with non-halogenated solvents.[2][3] High disposal cost penalty.[2][3]

Waste Disposal & Environmental Stewardship[1]

This compound contains a Chlorine atom, mandating specific disposal streams.[1][3] It is toxic to aquatic life (estimated Aquatic Acute 1 or 2 based on structure), meaning drain disposal is strictly prohibited.[2]

Disposal Logic Tree

WasteLogic Waste Chemical Waste (CAS 61035-74-3) State Physical State? Waste->State Solid Solid / Powder (Spill cleanup or excess) State->Solid Liquid Solution (Mother Liquor) State->Liquid BinSolid Solid Waste Bin (Haz: Toxic/Irritant) Solid->BinSolid HalogenCheck Solvent Type? Liquid->HalogenCheck StreamHalo Halogenated Waste Stream (Contains Cl/DCM/CHCl3) HalogenCheck->StreamHalo DCM/Chloroform StreamNonHalo Non-Halogenated Stream (Only if solvent is EtOH/EtOAc) HalogenCheck->StreamNonHalo Ethanol/Acetone Warning STOP: Compound itself is Halogenated. Must go to Halogenated Stream if >1% StreamNonHalo->Warning Warning->StreamHalo

Figure 2: Waste stream decision matrix. Note: Even if dissolved in non-halogenated solvents, high concentrations of the chlorinated solute may require the halogenated waste stream depending on local EHS regulations.[1][3]

References & Authoritative Sources

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 580653, 1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone.[1][2][3] Retrieved February 21, 2026 from [Link].[1][2][3]

  • AppChem. Safety Data Sheet: 1-(4-[(4-Chlorobenzyl)oxy]phenyl)ethanone.[1][2][3] CAS 61035-74-3.[1][2][3][5]

  • Dayalan, A. et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.[1][2][3] Asian Journal of Chemistry, 23(11), 5043-5046.[1][2][3] (Provides synthesis context and melting point data).

Disclaimer: This guide is intended for qualified research personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by your chemical supplier. Always consult the specific SDS from your vendor before handling.

Sources

Methodological & Application

synthesis of chalcones from 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of Novel Chalcones via Base-Catalyzed Claisen-Schmidt Condensation Utilizing 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Abstract & Introduction

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial biosynthetic precursors for a wide variety of heterocyclic compounds and are abundant in many edible plants.[1][2] The core chalcone scaffold, featuring an α,β-unsaturated carbonyl system, is a privileged structure in medicinal chemistry, responsible for a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4][5][6] The biological potency of these molecules can be fine-tuned by introducing various substituents onto the two aromatic rings.

This application note provides a comprehensive, field-proven protocol for the synthesis of chalcone derivatives starting from 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone. The synthesis is achieved through the Claisen-Schmidt condensation, a robust and reliable base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[7][8] We will explain the causality behind critical experimental choices, provide a detailed step-by-step methodology, and offer guidance on purification and characterization to ensure the synthesis of high-purity chalcones for research and drug development applications.

The Claisen-Schmidt Condensation: Mechanistic Insight

The Claisen-Schmidt condensation is a cornerstone reaction for chalcone synthesis, involving the cross-aldol condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[9] The reaction proceeds via a three-step base-catalyzed mechanism:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone) to form a resonance-stabilized enolate. This is the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the solvent (typically ethanol) to yield a β-hydroxy ketone (an aldol addition product). This intermediate rapidly undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone.[9]

Claisen_Schmidt_Mechanism

Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-((4-chlorobenzyl)oxy)phenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a representative chalcone using benzaldehyde. The same procedure can be adapted for various other substituted aromatic aldehydes.

Materials & Reagents
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Notes
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone274.732.75 g (10 mmol)Starting ketone.
Benzaldehyde106.121.06 g, 1.01 mL (10 mmol)Use freshly distilled aldehyde for best results.
Sodium Hydroxide (NaOH)40.001.0 gCatalyst.
Ethanol (95% or Rectified Spirit)46.07~50-70 mLReaction and recrystallization solvent.
Distilled Water18.02~400 mLFor work-up and washing.
Hydrochloric Acid (HCl), dilute (e.g., 2 M)36.46As neededFor neutralization.
Step-by-Step Procedure
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (2.75 g, 10 mmol) and benzaldehyde (1.01 mL, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a clear, homogeneous solution is formed.[8]

  • Catalyst Addition: Prepare the catalyst solution by dissolving sodium hydroxide (1.0 g, 25 mmol) in 10 mL of distilled water. Cool the reactant flask in an ice-water bath to 0-5 °C. Add the NaOH solution dropwise to the stirred ethanolic solution over 15-20 minutes.

    • Causality Note: The exothermic reaction is controlled by slow, cooled addition of the base. This minimizes side reactions, such as the self-condensation of the ketone or Cannizzaro reaction of the aldehyde, thereby maximizing the yield of the desired chalcone.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 4-6 hours. The formation of a yellow precipitate is a visual indicator that the reaction is proceeding.[10]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 4:1). Spot the starting materials and the reaction mixture on a TLC plate. The reaction is complete when the starting material spots (especially the limiting reagent) have disappeared or are very faint.

  • Product Isolation (Work-up): Upon completion, pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice and cold water. Stir vigorously for 15-20 minutes to ensure complete precipitation of the crude product.[7][11]

  • Neutralization: Slowly acidify the mixture by adding dilute HCl dropwise while stirring until the solution is neutral to pH paper (pH ~7). This step neutralizes the excess NaOH catalyst and precipitates any chalcone that may have remained in solution as its phenoxide salt.[12][13]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold distilled water until the filtrate is neutral. This removes inorganic salts and other water-soluble impurities.[14]

  • Drying: Allow the crude product to air-dry on the funnel for 30 minutes, then transfer it to a watch glass to dry completely. The crude yield can be determined at this stage.

Purification: Recrystallization

Recrystallization is the most common and effective method for purifying crude chalcones.[1][15]

  • Transfer the crude solid to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol—just enough to dissolve the solid completely when the solvent is at its boiling point.[16][17]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and performing a hot gravity filtration.[18]

  • Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

Troubleshooting Note: If the product "oils out" instead of crystallizing, it may be due to impurities or the solution temperature being above the product's melting point. To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[18]

Characterization of the Final Product

The identity and purity of the synthesized chalcone must be confirmed through analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point range (typically within 1-2 °C) indicates high purity.
FT-IR Spectroscopy Characteristic absorption bands: ~1650-1670 cm⁻¹ (C=O stretch, conjugated ketone), ~1590-1610 cm⁻¹ (C=C stretch, alkene), and peaks corresponding to the aromatic rings.[2][12][19]
¹H NMR Spectroscopy Two characteristic doublets in the vinyl region (δ 7.3-7.8 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration of the double bond.[10][20] Aromatic protons will appear in their expected regions.
¹³C NMR Spectroscopy The carbonyl carbon signal typically appears around δ 190 ppm.[2] Signals for the vinyl carbons and aromatic carbons will also be present.
Mass Spectrometry The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target chalcone.

Experimental_Workflow

Caption: Workflow for chalcone synthesis, purification, and characterization.

Conclusion

The Claisen-Schmidt condensation is a highly effective and versatile method for the and various aromatic aldehydes. The protocol detailed in this application note is robust, scalable, and yields high-purity products suitable for further investigation in medicinal chemistry and drug discovery programs. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently synthesize novel chalcone derivatives and explore their therapeutic potential.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. (2012). Der Pharma Chemica. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). MDPI. Available at: [Link]

  • Biological activity of chalcones as carbonyl compound derivatives. (2023). Jomard Publishing. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). CUTM Courseware. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2019). SciSpace. Available at: [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2024). Preprints.org. Available at: [Link]

  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (2022). ResearchGate. Available at: [Link]

  • Synthesis of Chalcones. (2020). Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. (2020). Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2016). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. (2011). Science Alert. Available at: [Link]

  • Efficient Synthesis of Chalcones by a Solid Base Catalyst. (2017). ResearchGate. Available at: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts. Available at: [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Benzalacetophenone. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). International Journal of ChemTech Research. Available at: [Link]

  • Synthesis and Antimicrobial Agents of Chalcone and their Derivatives. (2012). ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Study of Chalcone Linked 1, 3, 4-Oxadiazole Derivatives. (2013). International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. (2014). Trade Science Inc.. Available at: [Link]

Sources

Claisen-Schmidt condensation protocol for 4-alkoxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Chalcones via Claisen-Schmidt Condensation Subtitle: High-Yield Protocols for 4-Alkoxyacetophenone Derivatives

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-alkoxychalcones via the Claisen-Schmidt condensation. While the reaction is a staple of undergraduate laboratories, optimizing it for 4-alkoxyacetophenone derivatives requires specific attention to electronic effects. The alkoxy group (–OR) at the para position is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, rendering the


-protons of the acetyl group slightly less acidic (

) compared to unsubstituted acetophenone (

) or electron-deficient analogs.

Consequently, standard protocols often suffer from incomplete conversion or require extended reaction times. This guide presents two optimized workflows:

  • Method A (Thermodynamic Control): A robust, scalable solution-phase protocol ensuring maximum purity.

  • Method B (Kinetic Acceleration): A microwave-assisted green chemistry approach for high-throughput library generation.

Mechanistic Insight: The "Push-Pull" Electronic Environment

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration.[1][2]

Critical Mechanistic Nuance: For 4-alkoxyacetophenones, the rate-determining step in the early phase is often the deprotonation to form the enolate. The resonance donation from the alkoxy oxygen stabilizes the ketone ground state but destabilizes the developing negative charge on the enolate carbon relative to an electron-withdrawing substituent. However, once formed, the enolate is highly nucleophilic.

The Pathway:

  • Enolization: Hydroxide deprotonates the

    
    -carbon.
    
  • Addition: The enolate attacks the aldehyde carbonyl (benzaldehyde derivative).[1]

  • Dehydration: Spontaneous E1cB elimination occurs to form the thermodynamically stable

    
    -unsaturated ketone (chalcone), driven by the formation of a fully conjugated system.
    
Figure 1: Mechanistic Pathway (DOT Visualization)

ClaisenSchmidtMechanism Start 4-Alkoxyacetophenone (Substrate) Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation (Rate Limiting for EDG) Base OH- (Catalyst) Base->Enolate Aldol Beta-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack Aldehyde Benzaldehyde-R (Electrophile) Aldehyde->Aldol Chalcone Trans-Chalcone (Product) Aldol->Chalcone -H2O (Dehydration) Irreversible

Caption: Reaction trajectory for base-catalyzed condensation. Note that for 4-alkoxy derivatives, the initial deprotonation requires sufficient basicity due to the EDG effect.

Experimental Protocols

Method A: High-Purity Solution Phase (Scalable)

Best for: Multi-gram synthesis, sensitive aldehyde substrates.

Reagents:

  • 4-Methoxyacetophenone (10 mmol, 1.50 g)

  • Benzaldehyde derivative (10 mmol, 1.0 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution (5 mL)

  • Ethanol (95%, 15 mL)

Step-by-Step Protocol:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 4-methoxyacetophenone and the aldehyde in Ethanol. Stir at Room Temperature (RT) until clear.

  • Catalyst Addition: Add the 40% NaOH solution dropwise over 5 minutes.

    • Why? Rapid addition can cause localized hotspots leading to Cannizzaro side-reactions of the aldehyde.

  • Reaction: Stir vigorously at RT.

    • Time: 3–6 hours. (Monitor via TLC; Mobile phase Hexane:EtOAc 4:1).

    • Observation: The solution will yellow/orange, and a precipitate often forms as the chalcone crashes out.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl.

    • Why? Neutralization prevents retro-aldol reactions during workup.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) until filtrate is neutral pH.

  • Purification: Recrystallize from hot Ethanol.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, rapid screening.

Reagents:

  • 4-Methoxyacetophenone (2 mmol)

  • Benzaldehyde derivative (2 mmol)

  • NaOH (pellets, 2 mmol)

  • Ethanol (2 mL - minimal solvent)

Step-by-Step Protocol:

  • Preparation: Mix ketone, aldehyde, and crushed NaOH pellets in a microwave-safe vial. Add minimal ethanol to create a slurry.[1]

  • Irradiation: Place in a microwave reactor (e.g., Monowave or modified domestic).

    • Settings: 160–300 Watts.

    • Time: Pulse for 60–120 seconds (in 30s intervals to prevent overheating).

  • Workup: Cool to RT. Add cold water (10 mL). The solid product precipitates immediately.

  • Isolation: Filter and wash with cold water. Recrystallize if necessary.

Data Analysis & Quality Control

Comparative Efficiency Table
ParameterMethod A (Solution)Method B (Microwave)Green (Grinding)*
Reaction Time 3 – 24 Hours1 – 3 Minutes10 – 20 Minutes
Typical Yield 80 – 88%92 – 98%85 – 92%
Solvent Usage High (EtOH)Low/MinimalSolvent-Free
Purity (Crude) Moderate (Requires Recryst.)HighModerate

*Grinding method involves mortar & pestle without external heating.

Structural Validation (The "Self-Validating" System)

To confirm the synthesis of the trans-chalcone (the thermodynamic product), analyze the


H NMR coupling constants.
  • Diagnostic Signal: The

    
     and 
    
    
    
    vinylic protons appear as two doublets.
  • Coupling Constant (

    
    ):  A 
    
    
    
    -value of 15–16 Hz confirms the E-isomer (trans).[3] A
    
    
    -value of 8–10 Hz would indicate the Z-isomer (cis), which is rare in this protocol.
  • Chemical Shift:

    
     7.4 – 7.8 ppm.[4]
    

Example Data (4-Methoxy-chalcone):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    3.87 (s, 3H, OMe), 7.42 (d, 1H,
    
    
    Hz,
    
    
    -H), 7.78 (d, 1H,
    
    
    Hz,
    
    
    -H).

Troubleshooting & Decision Workflow

Figure 2: Optimization Logic Tree (DOT Visualization)

OptimizationWorkflow Check Check TLC (3 hrs) Result1 Starting Material Remains? Check->Result1 Action1 Increase Temp to 50°C OR Add 10% more Base Result1->Action1 Yes Result2 Oily Product? Result1->Result2 No Action1->Check Action2 Scratch glass with rod Cool to 0°C Result2->Action2 Yes Action3 Recrystallize (EtOH) Result2->Action3 No (Solid) Action2->Action3 Final Pure Trans-Chalcone Action3->Final

Caption: Decision matrix for handling incomplete reactions or oil formation (common with alkoxy derivatives).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Thirunarayanan, G., et al. (2012).[5][6] "Flyash:H2SO4 catalyzed solvent free synthesis of some chalcones under microwave irradiation." Elixir Org. Chem., 45, 7854-7858.

  • Sipale, N., et al. (2022).[7] "Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones." Rasayan Journal of Chemistry, 15(4), 2530-2536.

  • Cabrera, M., et al. (2007). "Synthetic chalcones, flavanones, and flavones as antitumoral agents."[6] Bioorganic & Medicinal Chemistry, 15(10), 3356-3367.

  • Janaki, P., et al. (2016). "Microwave Assisted Synthesis of Chalcone and Biological Activity." Scholars Research Library, 8(6), 1-10.

Sources

microwave-assisted synthesis of chalcones using 4'-((4-chlorobenzyl)oxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Chalcones using 4'-((4-chlorobenzyl)oxy)acetophenone

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of lipophilic chalcone derivatives using 4'-((4-chlorobenzyl)oxy)acetophenone as the key nucleophilic building block. Utilizing Microwave-Assisted Organic Synthesis (MAOS), this method reduces reaction times from hours (conventional reflux) to minutes while significantly improving yield and purity profiles.

The resulting chalcones containing the p-chlorobenzyloxy moiety are critical scaffolds in drug discovery, specifically for tubulin polymerization inhibition , reversal of Multidrug Resistance (MDR) , and antimicrobial applications. This guide provides step-by-step protocols, optimization parameters, and mechanistic insights for medicinal chemists.

Scientific Background & Rationale

The Pharmacophore: Why this Scaffold?

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry. The specific inclusion of the 4-chlorobenzyloxy tail at the para-position of the acetophenone ring serves three critical functions:

  • Lipophilicity Modulation: Enhances membrane permeability (logP adjustment).

  • Halogen Bonding: The chlorine atom can engage in specific halogen-bonding interactions with protein targets (e.g., in the hydrophobic pocket of tubulin).

  • Metabolic Stability: The ether linkage is generally more stable to hydrolysis than ester equivalents.

The Method: Microwave vs. Conventional

Conventional Claisen-Schmidt condensation often suffers from long reaction times (12–24 h), extensive side reactions (Cannizzaro reaction, Michael addition), and difficult purification. MAOS utilizes dielectric heating , where the polar solvent (ethanol) and the ionic catalyst (NaOH) couple directly with the oscillating electromagnetic field. This results in rapid internal heating, accelerating the rate-determining step (enolate formation and nucleophilic attack).

Experimental Workflow

The synthesis is divided into two phases:

  • Phase A: Preparation of the ether precursor (if not commercially sourced).

  • Phase B: Microwave-assisted Claisen-Schmidt condensation (The Core Protocol).

Visualization: Synthetic Pathway

SynthesisWorkflow SM1 4'-Hydroxyacetophenone Inter 4'-((4-chlorobenzyl)oxy) acetophenone (Precursor) SM1->Inter K2CO3, Acetone Reflux, 4h SM2 4-Chlorobenzyl chloride SM2->Inter Prod Target Chalcone (E-isomer) Inter->Prod MW Irradiation EtOH, NaOH 2-5 min, 90°C Ald Aromatic Aldehyde (Ar-CHO) Ald->Prod

Figure 1: Two-step synthetic pathway. Phase A generates the ether-linked acetophenone; Phase B utilizes MAOS to couple with various aldehydes.

Detailed Protocols

Phase A: Synthesis of Precursor (4'-((4-chlorobenzyl)oxy)acetophenone)

Note: Skip this step if the precursor is acquired commercially.

  • Reagents: 4-Hydroxyacetophenone (10 mmol), 4-Chlorobenzyl chloride (11 mmol), Anhydrous

    
     (15 mmol), KI (catalytic amount).
    
  • Solvent: Acetone (dry, 30 mL).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in acetone. Add

      
       and stir for 15 min.
      
    • Add 4-chlorobenzyl chloride and catalytic KI.

    • Reflux for 4–6 hours (monitor by TLC, Hexane:EtOAc 7:3).

    • Workup: Cool, filter off inorganic salts. Evaporate solvent.[1] Recrystallize the residue from ethanol to yield white crystals (Yield >85%).

Phase B: Microwave-Assisted Claisen-Schmidt Condensation

Reagents:

  • Ketone: 4'-((4-chlorobenzyl)oxy)acetophenone (1.0 mmol)

  • Aldehyde: Substituted Benzaldehyde (1.0 mmol)

  • Base: 10% NaOH (aq) or KOH pellets (2 mmol)

  • Solvent: Ethanol (95% or Absolute, 3–5 mL)

Equipment Setup:

  • Instrument: Dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave). Domestic ovens are not recommended due to lack of temp/pressure control.

  • Vessel: 10 mL or 30 mL pressure-sealed glass vial with magnetic stir bar.

Step-by-Step Protocol:

  • Loading: In the microwave vial, dissolve the ketone (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (3 mL).

  • Catalysis: Add 10% NaOH solution (0.5 mL) or pulverized KOH (1.5 eq). Cap the vial immediately.

  • Irradiation: Program the microwave reactor with the following "Standard" parameters:

    • Temperature: 90°C

    • Hold Time: 3 minutes

    • Pressure Limit: 200 psi (safety cutoff)

    • Stirring: High

    • Power: Dynamic (Max 200W)

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temp to <40°C rapidly.

  • Workup:

    • Pour the reaction mixture into crushed ice-water (approx. 20 mL) containing a trace of HCl (to neutralize excess base).

    • A precipitate should form immediately.

    • Filter the solid under vacuum.[2] Wash with cold water (2x) and cold ethanol (1x).

  • Purification: Recrystallize from hot ethanol. If the product is oily, use column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the condensation of the precursor with 4-methoxybenzaldehyde.

Table 1: Optimization of Microwave Parameters

EntryCatalystSolventTemp (°C)Time (min)Yield (%)Observations
110% NaOHEthanol25 (RT)3045Incomplete conversion (Conventional stir)
210% NaOHEthanol80278Good, trace starting material
310% NaOH Ethanol 90 3 94 Optimal. Clean TLC.
410% NaOHWater100560Poor solubility of reagents
5KOHEthanol90392Comparable to NaOH
6PiperidineEthanol1001070Slower rate than hydroxide
Mechanistic Decision Tree

MechanismLogic Start Reaction Mixture (Ketone + Aldehyde + NaOH) Enolate Enolate Formation (Rate Limiting Step 1) Start->Enolate MW Irradiation (Rapid Heating) Attack Nucleophilic Attack on Aldehyde Enolate->Attack Dehydration Dehydration (-H2O) Attack->Dehydration Check Is Product Precipitating? Dehydration->Check Success Filter & Recrystallize Check->Success Yes Fail Oil formed? Check->Fail No Triturate Triturate with Cold Ether/Hexane Fail->Triturate Yes

Figure 2: Mechanistic progression and workup logic.

Characterization & Validation

To ensure the protocol was successful, look for these specific spectral markers:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Chalcone Doublets: Two doublets with coupling constants (

      
      ) of 15–16 Hz  appearing between 
      
      
      
      7.4 and 8.0 ppm. This confirms the trans (E) geometry of the alkene.
    • Benzyloxy Methylene: A sharp singlet (

      
       ~5.2 ppm) corresponding to the 
      
      
      
      protons.
    • Aromatic Protons: Distinct AA'BB' patterns for the p-substituted rings.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1650–1660 cm⁻¹ (shifted lower than typical ketones due to conjugation).

    • C=C Stretch: ~1600 cm⁻¹.

References

  • Microwave-Assisted Claisen-Schmidt Condensation

    • Title: Green Synthesis of Chalcones under microwave Irradiation.[1][3][4]

    • Source: International Journal of Pharmaceutical Sciences and Research.[3]

    • URL
  • Biological Relevance of 4-Alkoxy Chalcones

    • Title: Synthesis and biological activity of 4-alkoxy chalcones: potential hydrophobic modulators of P-glycoprotein-mediated multidrug resistance.[5]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Specific Derivative Synthesis (Analogous Protocol)

    • Title: Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
    • Source: International Journal of Molecular Sciences (NIH).
    • URL:[Link]

  • Microwave Efficiency in Chalcone Synthesis

    • Title: An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones.[4][6]

    • Source: SpringerPlus (NIH).
    • URL:[Link]

Sources

Application Note: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone as a Scaffold for Next-Generation LTRAs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The molecule 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (CAS: 5031-78-7) represents a critical pharmacophore in the design of Leukotriene Receptor Antagonists (LTRAs). Structurally, it serves as the hydrophobic "anchor" found in blockbuster asthma therapeutics like Montelukast (Singulair).

For drug development professionals, this molecule is not merely an intermediate; it is a validated scaffold for fragment-based drug discovery (FBDD). Its diaryl ether motif mimics the hydrophobic regions of the natural ligand (LTD4), while the acetyl group provides a versatile synthetic handle for extending the molecule into the polar binding pocket of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

This guide details the protocols for synthesizing this scaffold, derivatizing it for Structure-Activity Relationship (SAR) studies, and validating its efficacy using industry-standard radioligand binding and calcium mobilization assays.

Chemical Synthesis of the Scaffold

The synthesis utilizes a classic Williamson Ether Synthesis . This protocol is optimized for high yield and purity, minimizing the formation of side products that can interfere with downstream biological assays.

Reaction Scheme & Workflow[1]

SynthesisWorkflow Start Reagents: 4-Hydroxyacetophenone 4-Chlorobenzyl chloride Base Base Activation: K2CO3 in Acetone/DMF Reflux 6-8h Start->Base Mix Inter Intermediate Formation: Phenoxide Attack Base->Inter SN2 Reaction Workup Workup: Filtration (remove salts) Evaporation Recrystallization (Ethanol) Inter->Workup Quench Product Final Scaffold: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (White Crystalline Solid) Workup->Product Purify

Figure 1: Synthetic workflow for the preparation of the diaryl ether scaffold.

Detailed Protocol

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic amount, 0.1 eq) - Critical for accelerating the reaction.

  • Solvent: Acetone or DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxyacetophenone in Acetone (10 mL/g). Add anhydrous

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 4-Chlorobenzyl chloride dropwise. Add catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) and stir for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. The residue will likely solidify.

  • Purification: Recrystallize from hot Ethanol.

    • Target Yield: >85%[1]

    • Appearance: White to off-white crystals.

    • Validation: Confirm structure via

      
      -NMR (Look for singlet acetyl 
      
      
      
      at
      
      
      ppm and benzylic
      
      
      at
      
      
      ppm).

Derivatization Strategy (SAR)

To transform this scaffold into a potent LTRA, the ketone functionality must be modified to interact with the polar regions of the CysLT1 receptor.

Key Structural Zones:

  • Zone A (Hydrophobic Tail): The 4-chlorobenzyl group. Recommendation: Keep constant. It occupies the deep hydrophobic pocket of CysLT1.

  • Zone B (Linker): The ether oxygen. Recommendation: Stable; do not modify.

  • Zone C (Growth Vector): The acetyl group. This is the site for library generation.

Derivatization Protocols:

  • Route A (Reduction): Reduce ketone with

    
     to form a secondary alcohol. This mimics the chiral alcohol linker in Montelukast.
    
  • Route B (Aldol Condensation): React with quinoline-based aldehydes to extend the chain (recreating the Montelukast/Singulair arm).

  • Route C (Grignard Addition): Add alkyl/aryl groups to create tertiary alcohols, probing steric tolerance in the receptor binding pocket.

Biological Validation Protocols

Once derivatives are synthesized, they must be validated against the CysLT1 receptor. Two orthogonal assays are required for robust data: Binding (Affinity) and Functional (Efficacy).

CysLT1 Signaling & Assay Logic

SignalingPath LTD4 Agonist (LTD4) Receptor CysLT1 Receptor (GPCR) LTD4->Receptor Activates Scaffold Antagonist (Scaffold Derivative) Scaffold->Receptor Blocks Gq Gq Protein Activation Receptor->Gq Signal Transd. PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER CaRelease Calcium Release (Fluorescent Signal) ER->CaRelease

Figure 2: CysLT1 signaling pathway. The assay measures the inhibition of Calcium release (bottom) by the scaffold derivative (red block).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the scaffold derivative for the CysLT1 receptor.

Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing human CysLT1 (e.g., from PerkinElmer/Eurofins).

  • Radioligand:

    
    -LTD4 (0.2–0.5 nM final concentration).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.1% BSA (to prevent ligand sticking).
    

Workflow:

  • Membrane Prep: Harvest cells, homogenize, and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (

      
       µg protein).
      
    • 50 µL

      
      -LTD4.
      
    • 50 µL Test Compound (The Scaffold Derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at room temperature for 60 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Readout: Add scintillation cocktail and count in a MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).
Protocol B: Calcium Mobilization (Functional) Assay

Objective: Confirm the compound acts as an antagonist (blocks signal) rather than an agonist.

Reagents:

  • Dye: Fluo-4 AM or Calcium-4 (Molecular Devices).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Agonist Challenge: LTD4 (at

    
     concentration).
    

Workflow:

  • Seeding: Plate CysLT1-expressing cells in black-wall/clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.

  • Loading: Remove media. Add Dye Loading Buffer (Fluo-4 AM + Probenecid to prevent dye efflux). Incubate 45 mins at

    
    .[2]
    
  • Baseline: Place plate in FLIPR. Measure baseline fluorescence.[2]

  • Antagonist Addition: Add the Scaffold Derivative (Test Compound). Monitor for 5 minutes. Note: If fluorescence rises here, your compound is an Agonist, not an Antagonist.

  • Agonist Challenge: Inject LTD4.

  • Readout: Measure the reduction in Peak Fluorescence compared to the "LTD4 Only" control.

Data Presentation & Interpretation

When reporting results for this scaffold, use the following table structure to ensure comparability with literature standards (e.g., Montelukast).

Compound IDR-Group (Ketone Mod)Binding

(nM)
Functional

(nM)
Efficacy (% Inhibition)
Scaffold (Parent)

(Ketone)
>10,000N/A<10%
Derivative A Secondary Alcohol50085060%
Montelukast (Ctrl) (Full Quinoline arm)0.20.5100%

Interpretation: The parent scaffold (Ketone) will likely show weak binding. Success is defined by derivatives achieving


 nM.

References

  • Montelukast Synthesis & Intermediates

    • Title: "Process for the preparation of Montelukast and its salts."[3]

    • Source: European P
    • URL:[Link] (Referencing the acetophenone intermediate synthesis).

  • CysLT1 Receptor Characterization

    • Title: "Characterization of the human cysteinyl leukotriene CysLT1 receptor."
    • Source: N
    • URL:[Link]

  • Radioligand Binding Protocols

    • Title: "Radioligand Binding Assay Protocol."[4][5]

    • Source: Gifford Bioscience / Springer Protocols.
    • URL:[Link]

  • Calcium Mobilization Assays

    • Title: "Ca2+ Mobiliz
    • Source: Springer N
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Catalyst Concentration for 4-Alkoxyacetophenone Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of utilizing 4-alkoxyacetophenones (e.g., 4-methoxyacetophenone) in Aldol/Claisen-Schmidt condensations.

Unlike unsubstituted or electron-deficient acetophenones, 4-alkoxy variants possess strong electron-donating groups (EDGs). These EDGs increase electron density at the carbonyl carbon and the


-carbon, significantly raising the pKa of the 

-protons. Consequently, standard protocols often fail, resulting in stalled reactions or low conversion rates due to poor enolate kinetics.

This guide provides a self-validating optimization workflow to balance reaction kinetics against side-reaction risks.

Module 1: Critical Parameters & Mechanism

The "Why": Electronic Effects on Catalyst Demand

The primary failure mode in these reactions is insufficient enolate concentration . The 4-alkoxy group donates electron density into the ring (resonance effect), which destabilizes the forming enolate negative charge.

  • Standard Acetophenone pKa: ~18.2

  • 4-Methoxyacetophenone pKa: >18.5 (Requires higher base molarity to shift equilibrium)

If the base concentration is too low, the equilibrium favors the neutral ketone, and the reaction stalls. If too high, you risk Cannizzaro disproportionation of the aldehyde partner or polymerization.

Mechanism & Pathway Visualization

AldolMechanism Substrate 4-Alkoxyacetophenone Enolate Enolate Intermediate (Destabilized by EDG) Substrate->Enolate Slow Deprotonation (Rate Limiting in Low Base) Base Base Catalyst (OH-) Base->Enolate SideRxn Side Rxn: Cannizzaro/Polymer Base->SideRxn Excess Conc. (>40%) Ketol β-Hydroxy Ketone (Ketol) Enolate->Ketol Nucleophilic Attack Aldehyde Electrophile (Aldehyde) Aldehyde->Ketol Aldehyde->SideRxn Product Chalcone Product (α,β-unsaturated) Ketol->Product -H2O (Dehydration)

Caption: Fig 1. Reaction pathway highlighting the EDG-destabilized enolate step, which necessitates optimized base concentration.

Module 2: Optimization Protocol

Do not rely on a single "standard" concentration. Use this screening matrix to determine the optimal condition for your specific 4-alkoxy derivative.

Standard Screening Matrix

Conditions: 1.0 eq Ketone, 1.0 eq Aldehyde, Ethanol (0.5 M), Room Temperature, 4 hours.

Base Conc. (aq)Catalyst Loading (mol%)Expected Outcome (4-Alkoxy)Risk Factor
10% NaOH 10-20%Low Conversion. Enolate formation is too slow.Stalled reaction.
20-30% NaOH 50-80%Optimal Zone. Good balance of rate vs. selectivity.Moderate. Monitor for oiling out.[1]
40% NaOH >100% (Stoichiometric)High Rate. Necessary for bulky/deactivated substrates.Exotherm; requires cooling.
50%+ NaOH ExcessDiminishing Returns. High Risk: Cannizzaro reaction (aldehyde loss) or tarring.
Experimental Workflow
  • Dissolution: Dissolve the ketone and aldehyde in minimal ethanol (or methanol).

  • Controlled Addition: Add aqueous base dropwise. Note: 4-Alkoxy chalcones often precipitate immediately. If the solution turns dark red/brown without precipitate, you are likely forming oligomers (tar).

  • Monitoring: Do not rely solely on TLC. Use NMR to check the ratio of Enone (Product) to Ketol (Intermediate) .

    • If Ketol persists: The base is strong enough to form the bond, but dehydration is stalling. Action: Increase temperature to 40°C rather than adding more base.

Module 3: Troubleshooting Guide

Issue 1: Reaction Stalls (Low Conversion)

User Question: "I am using 10% NaOH as cited in general literature, but my 4-methoxyacetophenone is barely reacting after 24 hours. Why?"

Technical Diagnosis: General literature often references unsubstituted acetophenone. Your methoxy group reduces the acidity of the


-protons. 10% NaOH provides insufficient hydroxide activity to generate the required steady-state concentration of enolate.

Corrective Action:

  • Increase Base Concentration: Switch to 30-40% NaOH (aq) .

  • Ultrasound Activation: If you wish to maintain mild conditions, use ultrasonication. This improves mass transfer and can drive the reaction at lower base concentrations [1].

  • Counter-Ion Switch: Switch from NaOH to KOH or Ba(OH)₂ . Potassium has a larger ionic radius, often creating a "looser" ion pair with the enolate, increasing its nucleophilicity [2].

Issue 2: Product "Oiling Out" (Purity Issues)

User Question: "Instead of a precipitate, I get a sticky oil at the bottom of the flask. How do I crystallize this?"

Technical Diagnosis: 4-Alkoxy chalcones have lower melting points than their unsubstituted counterparts. High base concentrations increase the ionic strength of the aqueous phase, forcing the organic product out of solution before it can crystallize (oiling out).

Corrective Action:

  • Solvent Adjustment: Add a small amount of THF or increase the Ethanol ratio to keep the intermediate in solution longer, allowing slow crystal growth.

  • Seeding: Scratch the glass or add a seed crystal.

  • Workup: Decant the aqueous layer, dissolve the oil in hot ethanol, and cool slowly.

Issue 3: Dark Impurities / Low Yield

User Question: "My reaction mixture turned dark brown/black, and the yield is <40%. I used 50% NaOH to speed it up."

Technical Diagnosis: You have triggered the Cannizzaro Reaction (consuming your aldehyde) or Michael Addition polymerization (enolate attacking the product). This is a classic symptom of "base overload."

Corrective Action:

  • Reduce Base: Drop back to 20-30% NaOH .

  • Temperature Control: Perform the addition at 0°C , then warm to Room Temp.

  • Stoichiometry: Ensure you use a slight excess of the aldehyde (1.1 eq) to account for any sacrificial side reactions, but do not increase the base.

Module 4: Decision Logic (Flowchart)

Use this logic flow to troubleshoot live experiments.

Troubleshooting Start Start Reaction (4-Alkoxyacetophenone + Aldehyde) Check Check TLC/NMR at 2 Hours Start->Check Result1 No Product (Starting Material Only) Check->Result1 Result2 Mixture Darkens (Tar/Many Spots) Check->Result2 Result3 Product Exists but Low Yield Check->Result3 Action1 Increase Base Conc. (Try 40% NaOH) Result1->Action1 Action2 LOWER Base Conc. (Try 10-20%) Cool to 0°C Result2->Action2 Action3 Check Solubility Add Phase Transfer Cat. (e.g., CTAB) Result3->Action3

Caption: Fig 2. Troubleshooting logic for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q: Can I use solid NaOH pellets directly in the ethanol? A: Not recommended. Solid pellets dissolve slowly and create localized "hot spots" of extremely high basicity, which promotes polymerization. Always prepare a pre-dissolved aqueous solution (e.g., 40% w/v) and add it to the alcoholic substrate solution.

Q: Does the aldehyde partner affect the required base concentration? A: Yes.

  • Electron-Poor Aldehydes (e.g., 4-Nitrobenzaldehyde): Highly reactive. Use lower base concentrations (10-20%) to avoid side reactions.

  • Electron-Rich Aldehydes (e.g., 4-Methoxybenzaldehyde): Both partners are deactivated. You will likely need 40% NaOH and potentially heat (reflux) to drive this reaction to completion [3].

Q: Is there a "Green" alternative to high-concentration NaOH? A: Yes. Solvent-free grinding is highly effective for 4-alkoxy substrates. Grinding the solid ketone, aldehyde, and solid NaOH pellets together (using a mortar and pestle) generates localized heat and high concentration at the interface, often completing the reaction in minutes with high yields [4].

References

  • Ultrasonic Activation: Calvino, V. et al. (2005).[2] Sonochemical synthesis of chalcones using basic activated carbons. Ultrasonics Sonochemistry.

  • Cation Effects: Bhagat, S. et al. (2006). Effect of base catalyst nature on Claisen-Schmidt condensation. Journal of Chemical Sciences.

  • Substrate Reactivity: Vyas, P. et al. (2012). Synthesis of Chalcones: An Improved High-Yield Protocol. Molecules, 17(12).

  • Green Chemistry (Grinding): Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.

Sources

troubleshooting low reactivity of acetophenone derivatives in hydrazone formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting hydrazone formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of substituted acetophenones. Acetophenones, with their sterically hindered and electronically diverse nature, often present unique hurdles in this classic condensation reaction.

This document moves beyond standard protocols to explain the underlying chemical principles governing these reactions. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve successful synthesis of your target hydrazones.

Troubleshooting Guide: Reactivity Issues with Acetophenone Derivatives

This section addresses the most common problems encountered during the synthesis of hydrazones from acetophenone derivatives in a direct question-and-answer format.

Q1: My hydrazone formation with a substituted acetophenone is extremely slow or is failing completely. What are the primary factors I should investigate?

When a hydrazone synthesis underperforms, the root cause can almost always be traced to one of three interconnected factors: electronic effects, steric hindrance, or suboptimal reaction conditions. A systematic evaluation of these three areas is the most effective troubleshooting approach.

  • Electronic Effects: The reaction hinges on the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the acetophenone. Substituents on the aromatic ring can dramatically alter the electrophilicity of this carbon.

  • Steric Hindrance: The bulky nature of the acetophenone's methyl group, combined with potential ortho-substituents on the aromatic ring, can physically impede the hydrazine's approach to the carbonyl carbon.[1][2]

  • Reaction Conditions: Hydrazone formation is a reversible equilibrium reaction that is highly sensitive to pH, solvent, temperature, and the presence of water.[3][4] Failure to control these variables is a common source of low yields.

The following flowchart provides a logical workflow for diagnosing low reactivity issues.

G start Low/No Product Yield check_electronics Step 1: Analyze Electronic Effects Is the acetophenone electron-rich? start->check_electronics check_sterics Step 2: Assess Steric Hindrance Is there an ortho-substituent? check_electronics->check_sterics No solution_electronics Increase electrophilicity: - Use stronger acid catalyst - Increase temperature check_electronics->solution_electronics Yes check_conditions Step 3: Evaluate Reaction Conditions Is pH, Temp, & Water Removal Optimal? check_sterics->check_conditions No solution_sterics Overcome steric barrier: - Increase reaction time/temperature - Use a less bulky hydrazine (if possible) check_sterics->solution_sterics Yes solution_conditions Optimize conditions: - Adjust pH to 4-6 - Remove water (Dean-Stark/Drying Agent) - Consider a nucleophilic catalyst check_conditions->solution_conditions solution_electronics->check_sterics solution_sterics->check_conditions success Successful Hydrazone Synthesis solution_conditions->success

Caption: Troubleshooting workflow for low hydrazone yield.

Q2: How exactly do substituents on the acetophenone's aromatic ring affect the reaction rate?

Substituents directly modulate the reactivity of the carbonyl group by either donating or withdrawing electron density, which in turn affects the rate of the initial nucleophilic attack by hydrazine.[5][6]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or halogens (–Cl, –Br) pull electron density away from the aromatic ring. This effect is transmitted to the carbonyl carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to attack by the hydrazine nucleophile. Consequently, EWGs generally accelerate the rate of hydrazone formation.[5][7]

  • Electron-Donating Groups (EDGs): Groups like methoxy (–OCH₃), amino (–NH₂), or alkyl (–CH₃) push electron density into the aromatic ring. This increased electron density reduces the electrophilicity of the carbonyl carbon, making it a less attractive target for the nucleophile and slowing the reaction down.[7]

The following table summarizes these electronic influences.

Substituent TypeExample GroupsEffect on Carbonyl CarbonExpected Reaction Rate
Electron-Withdrawing -NO₂, -CF₃, -CN, -ClIncreased ElectrophilicityFaster
Electron-Donating -OCH₃, -N(CH₃)₂, -CH₃Decreased ElectrophilicitySlower
Neutral -HBaselineBaseline
Q3: I am using an ortho-substituted acetophenone and getting poor yields. How can I confirm if steric hindrance is the problem and overcome it?

Ortho substituents, particularly bulky ones, create significant steric hindrance around the reaction center. This physically blocks the trajectory of the incoming hydrazine nucleophile, making it difficult for it to attack the carbonyl carbon. This is a common issue even if the substituent is electronically favorable.

G cluster_0 A) Low Steric Hindrance (para-Substituted) cluster_1 B) High Steric Hindrance (ortho-Substituted) A_ketone Acetophenone A_path Clear path for nucleophilic attack A_ketone->A_path A_hydrazine Hydrazine A_path->A_hydrazine B_ketone ortho-Toluyl Methyl Ketone B_block Bulky ortho-group blocks approach B_ketone->B_block B_hydrazine Hydrazine B_block->B_hydrazine

Caption: Steric hindrance from an ortho-substituent blocking hydrazine's approach.

Strategies to Overcome Steric Hindrance:

  • Increase Thermal Energy: Raising the reaction temperature (refluxing) provides the molecules with more kinetic energy to overcome the activation barrier imposed by the steric clash.

  • Prolong Reaction Time: For sterically hindered substrates, reactions that might take a few hours for unhindered analogues may require 24 hours or longer to reach completion.

  • Use a More Potent Catalyst: A stronger acid catalyst can increase the carbonyl's electrophilicity to a greater degree, making a successful nucleophilic attack more probable despite the steric barrier.

Q4: What is the optimal pH for hydrazone formation, and why is it so critical?

The pH of the reaction medium is arguably the most critical variable to control. The reaction is typically acid-catalyzed, but both excessively high and excessively low pH are detrimental. The optimal range is generally mildly acidic, between pH 4 and 6.[3]

  • The Role of Acid (Why pH < 7 is needed): The mechanism begins with the protonation of the carbonyl oxygen.[8][9] This step makes the carbonyl carbon significantly more electrophilic and "activates" it for attack by the weakly nucleophilic hydrazine. In neutral or basic conditions, this activation is absent, and the reaction is much slower.[10]

  • The Problem with Strong Acid (Why pH < 4 is detrimental): Hydrazine is a base. If the medium is too acidic, the lone pair of electrons on the hydrazine's terminal nitrogen will be protonated.[3] This neutralizes its nucleophilicity, rendering it unable to attack the carbonyl carbon, thus shutting down the reaction.

Therefore, a delicate balance is required: enough acid to activate the acetophenone but not so much that it deactivates the hydrazine.

Q5: My reaction seems to have stalled with significant starting material remaining. How can I drive the equilibrium towards the hydrazone product?

Hydrazone formation is a reversible condensation reaction that produces one molecule of water for every molecule of hydrazone formed.

Acetophenone + Hydrazine ⇌ Hydrazone + H₂O

According to Le Chatelier's principle, removing a product from the reaction mixture will shift the equilibrium to the right, favoring the formation of more product. The most effective strategy for driving the reaction to completion is the continuous removal of water.

Practical Methods for Water Removal:

  • Dean-Stark Apparatus: When using a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap can be used to physically collect and remove the water as it is formed during reflux.[11]

  • Dehydrating Agents: Adding a chemical drying agent, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å), directly to the reaction mixture can effectively sequester the water byproduct.

  • Azeotropic Distillation: If hydrazine hydrate is used, pre-distilling the reaction mixture can help remove excess water before the main reaction period.[12]

Q6: Are there specific catalysts that can accelerate the reaction with particularly unreactive acetophenones?

Yes, beyond simple Brønsted acids, more advanced catalysts can be employed to significantly increase reaction rates, especially for challenging substrates or when neutral pH conditions are required.

Catalyst TypeExamplesMechanism of ActionBest For
Brønsted Acid Acetic Acid (AcOH), p-Toluenesulfonic Acid (TsOH)General acid catalysis; protonates carbonyl oxygen to increase electrophilicity.[8]General purpose, most common starting point.
Lewis Acid Cerium(III) Chloride (CeCl₃·7H₂O)Coordinates to the carbonyl oxygen, activating the carbonyl group.[11]Can be effective, though reports suggest higher efficacy for aldehydes than acetophenones.[11]
Nucleophilic Aniline, Anthranilic Acids, 5-Methoxyanthranilic acid (5MA)Forms a highly reactive imine intermediate with the ketone, which then rapidly undergoes transimination with the hydrazine.[13][14]pH-sensitive substrates; reactions at neutral pH; accelerating reactions with electron-rich ketones.

Aniline and its derivatives have emerged as particularly powerful catalysts, capable of increasing reaction rates by one to two orders of magnitude compared to the uncatalyzed reaction at neutral pH.[13][14]

Detailed Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis Using a Dean-Stark Trap

This protocol is suitable for moderately reactive or sterically hindered acetophenone derivatives where water removal is critical.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Reagents: To the flask, add the substituted acetophenone (1.0 eq), toluene (approx. 0.2 M concentration), and the hydrazine derivative (1.1 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. The water will separate and be collected in the trap, while the toluene will return to the flask.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting acetophenone.[3]

  • Workup: Once the reaction is complete (typically when no more water collects in the trap), cool the mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Aniline-Catalyzed Synthesis at Near-Neutral pH

This protocol is ideal for substrates that are sensitive to strongly acidic conditions or for accelerating reactions with electron-rich acetophenones.

  • Setup: In a standard round-bottom flask with a magnetic stir bar and condenser, dissolve the substituted acetophenone (1.0 eq) in a suitable solvent like ethanol or a buffered aqueous/organic mixture (e.g., PBS buffer/DMF).[13][15]

  • Reagents: Add the hydrazine derivative (1.1 eq) to the solution.

  • Catalyst: Add the aniline catalyst (e.g., 5-methoxyanthranilic acid, 0.1-0.2 eq).[14]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be significantly faster than traditional methods.

  • Workup: Upon completion, the product may precipitate directly from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol).

Frequently Asked Questions (FAQs)

What is the complete mechanism of acid-catalyzed hydrazone formation?

The mechanism proceeds through a series of equilibrium steps, often abbreviated as PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation.[16] It involves the formation of a tetrahedral carbinolamine intermediate, which then dehydrates to form the final C=N double bond of the hydrazone.[9][17]

G R1 Acetophenone (Ketone) P1 1. Protonation H_plus1 + H⁺ R2 Protonated Ketone P1->R2 Hydrazine + Hydrazine P2 2. Addition R3 Tetrahedral Intermediate P2->R3 P3 3. Proton Transfer R4 Carbinolamine P3->R4 H_plus2 + H⁺ P4 4. Protonation R5 Protonated Carbinolamine P4->R5 P5 5. Elimination H2O - H₂O R6 Protonated Hydrazone H2O->R6 P6 6. Deprotonation H_plus3 - H⁺ R7 Final Hydrazone H_plus3->R7

Caption: The six-step PADPED mechanism of acid-catalyzed hydrazone formation.

My purified hydrazone is decomposing upon storage. What causes this and how can I prevent it?

Hydrazones can be susceptible to hydrolysis, which is the reverse of the formation reaction.[3][4] This is particularly true if trace amounts of acid catalyst and water are present in the final product.[4] Arylhydrazones with electron-donating groups are often more unstable.[18]

Prevention Strategies:

  • Thorough Neutralization: Ensure all acid catalyst is removed during the workup by washing with a mild base like sodium bicarbonate solution.

  • Rigorous Drying: Dry the final product thoroughly under vacuum to remove all traces of water and volatile solvents.

  • Proper Storage: Store the purified hydrazone in a desiccator, under an inert atmosphere (nitrogen or argon), and protected from light, especially if it is colored.

How do I choose the best solvent for the reaction?

The ideal solvent should:

  • Dissolve both the acetophenone derivative and the hydrazine.

  • Be inert to the reaction conditions.

  • Have an appropriate boiling point for the desired reaction temperature (e.g., ethanol for moderate heating, toluene for high-temperature reflux with a Dean-Stark trap).

Ethanol is a common and effective choice as it dissolves most reactants and the catalytic acid.[5][19] For water removal via azeotropic distillation, toluene is the standard.[20] In some cases, co-solvents like DMF may be needed to dissolve all components, particularly in buffered systems.[15]

References
  • Title: Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation Source: Master Organic Chemistry URL: [Link]

  • Title: How is the hydrazone formed in the Wolff-Kishner reduction? Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL: [Link]

  • Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

  • Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]

  • Title: Lecture 7 Imines, Hydrazones and Oximes Source: University of Bath URL: [Link]

  • Title: Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: PMC - NIH URL: [Link]

  • Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - Supporting Information Source: Stanford University URL: [Link]

  • Title: On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones Source: MDPI URL: [Link]

  • Title: BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry Source: Chemical Communications URL: [Link]

  • Title: Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry Source: PMC - NIH URL: [Link]

  • Title: Reversible formation of imine, hydrazone, and oxime bonds Source: ResearchGate URL: [Link]

  • Title: Ethanone, 1-phenyl-, hydrazone Source: Organic Syntheses URL: [Link]

  • Title: Unraveling Hydrazone Formation: A Dance of Molecules Source: Oreate AI Blog URL: [Link]

  • Title: Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: PMC - NIH URL: [Link]

  • Title: Water-Soluble Organocatalysts for Hydrazone and Oxime Formation Source: ACS Publications URL: [Link]

  • Title: Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine Source: JACS Au URL: [Link]

  • Title: Hydrazones Source: IntechOpen URL: [Link]

  • Title: Acetophenone phenylhydrazone (XX) 1 Source: University of Bath URL: [Link]

  • Title: (ii) Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone. Source: Filo URL: [Link]

  • Title: Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine Source: YouTube URL: [Link]

  • Title: Product Class 17: Hydrazones Source: Science of Synthesis URL: [Link]

  • Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: ResearchGate URL: [Link]

  • Title: Hydrazone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: How can I prevent or control the decomposition of acetophenone phenylhydrazone? Source: ResearchGate URL: [Link]

  • Title: Dehydration of hydrazine solutions Source: Google Patents URL
  • Title: Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation Source: ResearchGate URL: [Link]

  • Title: Hydrazone Formation Source: quimicaorganica.org URL: [Link]

  • Title: How do steric effects influence the formation of hydrates Source: Pearson+ URL: [Link]

  • Title: Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

Sources

Technical Support Center: High-Efficiency Transformations of 4-Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric & Electronic Barriers in 4-Substituted Acetophenone Reactivity

Executive Summary: The "Phantom" Steric Problem

As a Senior Application Scientist, I often see researchers misdiagnose reactivity issues with 4-substituted acetophenones. Unlike 2,6-disubstituted systems where the carbonyl is physically shielded, the 4-position (para) is spatially distant from the reaction center.

If you are experiencing "steric hindrance," it is likely due to one of three specific scenarios:

  • Nucleophilic Stagnation: The inherent bulk of the methyl group (vs. an aldehyde) combined with a bulky incoming nucleophile (e.g., t-BuMgBr).

  • Catalyst Mismatch: In asymmetric catalysis, the 4-substituent alters the electronic profile, affecting how the substrate "docks" into the steric pocket of a chiral catalyst.

  • Enolization Competition: Steric bulk in the reagent slows addition, allowing the basic reagent to strip the

    
    -proton instead (enolization).
    

This guide provides troubleshooting protocols for these specific failure modes.

Module 1: Stalled Nucleophilic Additions (Grignard/Organolithium)

User Complaint: "I'm trying to add a bulky Grignard to 4-tert-butylacetophenone, but I'm getting <10% yield and mostly recovered starting material."

Root Cause Analysis

Acetophenones are prone to enolization rather than addition when reacted with bulky or highly basic nucleophiles. The methyl group provides a slight steric penalty, but the real issue is that


.
The Solution: The Imamoto Protocol (CeCl Activation)

To overcome this, we utilize the high oxophilicity of Lanthanides. Anhydrous Cerium(III) Chloride coordinates to the carbonyl oxygen, activating it for attack while simultaneously making the Grignard reagent less basic (suppressing enolization).

Protocol: CeCl -Mediated Addition

Reagents:

  • Anhydrous CeCl

    
     (Must be "activated" – see step 1)
    
  • THF (Dry, inhibitor-free)

  • Grignard Reagent (R-MgBr)

Step-by-Step Workflow:

  • Activation (Critical): Place CeCl

    
     in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries. Failure to fully dehydrate kills the reaction.
    
  • Slurry Formation: Cool to room temperature under Argon. Add dry THF. Stir vigorously for 2 hours to form a fine white suspension.

  • Pre-Complexation: Cool the slurry to 0°C. Add the 4-substituted acetophenone (1.0 equiv). Stir for 30 mins. The Lewis Acid (Ce

    
    ) is now locked onto the carbonyl oxygen.
    
  • Addition: Add the Grignard reagent (1.2 equiv) dropwise.

  • Quench: Quench with 10% aqueous acetic acid.

Mechanism of Action (Visualization)

ImamotoMechanism cluster_0 Standard Grignard (Fails) cluster_1 Imamoto/CeCl3 Activation (Succeeds) Direct Direct Attack (Slow due to Sterics) Enol Enolization (Fast due to Basicity) Direct->Enol Dominates Ce_Coord Ce(III) Coordinates Carbonyl Oxygen Enol->Ce_Coord Solution: Add CeCl3 Activation C=O Bond Highly Polarized Ce_Coord->Activation Nu_Attack Nucleophile Attack (Accelerated) Activation->Nu_Attack

Figure 1: Comparison of standard Grignard failure mode vs. Lanthanide activation pathway.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

User Complaint: "My ee% is stuck at 70% when reducing 4-CF


-acetophenone using standard Ru-catalysts."
Root Cause Analysis

In Noyori-type Asymmetric Transfer Hydrogenation, the catalyst relies on distinguishing the "large" (Aryl) and "small" (Methyl) groups of the ketone.

  • The Problem: If the 4-substituent is electron-withdrawing (like -CF

    
    ), it reduces the electron density of the aryl ring, weakening the 
    
    
    
    -
    
    
    interaction (CH/
    
    
    attraction) often required for optimal transition state alignment in the catalyst pocket.
The Solution: pH-Controlled Aqueous ATH

Recent data suggests that conducting the reaction in water with strict pH control (using Formate/TEA) significantly enhances rate and enantioselectivity for electron-poor acetophenones compared to organic solvents.

Optimization Table: Catalyst & Solvent Selection
Substrate Type (4-Pos)Recommended CatalystSolvent SystemTarget pHExpected ee%
Electron Neutral (H, Me) Ru(II)-TsDPEN (Standard)iPrOHN/A>95%
Electron Poor (CF

, NO

)
Ru(II)-TsDPENWater/Formic Acid 6.5 - 7.0 >96%
Sterically Bulky (t-Bu) Ru(II)-FsDPEN (Pentafluorophenyl)DMF/Formic AcidN/A>90%
Protocol: pH-Modulated Reduction

Based on insights from University of Liverpool & Noyori Group.

  • Catalyst Prep: Mix [RuCl

    
    (
    
    
    
    -cymene)]
    
    
    and (S,S)-TsDPEN in water at 40°C for 1 hour.
  • Buffer Setup: Prepare a solution of HCOOH and Et

    
    N (molar ratio 1.2:1).
    
  • Reaction: Add the 4-substituted acetophenone.

  • The Trick (pH Stat): Monitor pH. As the reaction proceeds, formic acid is consumed. Continuously add HCOOH to maintain pH between 5.0 and 8.0 .

    • Why? At low pH (<4), the amine ligand protonates and the catalyst deactivates. At high pH (>9), the reaction stalls.

Module 3: Steric Issues in Condensation (Schiff Base/Aldol)

User Complaint: "I cannot get my 4-substituted acetophenone to condense with a bulky amine/aldehyde. The reaction never goes to completion."

Root Cause Analysis

Ketones are inherently less reactive than aldehydes in condensation due to the steric bulk of the methyl group.[1] When you add a 4-substituent, you don't add steric bulk at the site, but you may reduce electrophilicity (if 4-OMe) or solubility.

The Solution: Microwave-Assisted Dehydration

For sterically demanding condensations (e.g., forming a ketimine with a bulky amine), thermal heating is often insufficient to drive off water.

Troubleshooting Workflow:

  • Solvent Switch: Move from Ethanol to Toluene .

  • Dean-Stark Trap: Essential for physical water removal.

  • Lewis Acid Additive: Add 5 mol% Ti(OiPr)

    
     .
    
    • Mechanism:[2][3][4][5][6][7][8][9] Titanium acts as a water scavenger and a Lewis acid, activating the carbonyl.

    • Warning: If using Ti(OiPr)

      
      , do not use a Dean-Stark; the Titanium consumes the water chemically.
      
Decision Logic for Condensation

CondensationLogic Start Condensation Stalled? Check_Sub Check 4-Substituent Start->Check_Sub Electron_Donating Electron Donating (e.g., 4-OMe) Problem: Low Electrophilicity Check_Sub->Electron_Donating Electron_Withdrawing Electron Withdrawing (e.g., 4-NO2) Problem: Equilibrium favors SM Check_Sub->Electron_Withdrawing Sol_EDG Solution: Add Ti(OiPr)4 (5 mol%) Microwave 120°C Electron_Donating->Sol_EDG Sol_EWG Solution: Use Dean-Stark Trap Toluene Reflux Electron_Withdrawing->Sol_EWG

Figure 2: Troubleshooting logic for acetophenone condensation reactions.

FAQ: Frequently Asked Questions

Q: Can I use LaCl


 instead of CeCl

for the Grignard activation?
A: Yes. Anhydrous LiCl-LaCl

complexes (turbo-Lanthanides) are effective and often more soluble in THF than CeCl

. However, CeCl

remains the most documented for preventing enolization in acetophenones.

Q: Why does my 4-nitroacetophenone turn black during Grignard addition? A: Nitro groups are incompatible with Grignards (Single Electron Transfer/Redox chemistry). You cannot overcome this with steric tweaks. You must protect the ketone (as an acetal), reduce the nitro, or use a milder nucleophile (like an organozinc).

Q: I am seeing a "mismatched" catalyst effect in ATH. What does that mean? A: In transfer hydrogenation, the chiral catalyst and the substrate must "fit." If your 4-substituent is extremely bulky (e.g., 4-adamantyl), it might clash with the arene ligand on the Ruthenium (usually p-cymene). Fix: Switch the catalyst ligand from p-cymene to mesitylene (more steric bulk on catalyst to force conformation) or benzene (less bulk to allow substrate entry).

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[10][11] Journal of the American Chemical Society, 1989, 111(12), 4392–4398.

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[9][12] Accounts of Chemical Research, 1997, 30(2), 97–102.[12]

  • Wu, X., et al. "Insight into and Practical Application of pH-Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water." Angewandte Chemie International Edition, 2005, 44(22), 3407–3411.

  • Khamis, N., et al. "Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones."[13] Dalton Transactions, 2022, 51, 13783-13793.

Sources

Technical Support Center: Stability Profile of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone Systematic Name: 1-(4-((4-chlorobenzyl)oxy)phenyl)ethanone Functional Class: Aryl Alkyl Ether / Acetophenone Derivative

This guide addresses the stability of the ether linkage and the ketone functionality under various reflux conditions. The 4-chlorobenzyl ether moiety is a robust protecting group under basic and neutral conditions but exhibits specific vulnerabilities under acidic and reductive environments.

Core Stability Matrix
ConditionStability StatusMax Temp / LimitNotes
Neutral Reflux (Toluene, DCM)Stable >110°CThermally stable up to ~250°C (neat).
Basic Reflux (K₂CO₃/Acetone)Stable RefluxStandard synthesis condition.
Acidic Reflux (HCl, HBr)Unstable N/ARapid hydrolysis to 4-hydroxyacetophenone.
Lewis Acid (AlCl₃, BBr₃)Unstable < 0°CCleaves even at low temperatures.
Hydrogenation (Pd/C, H₂)Conditional RTRisk of dechlorination prior to ether cleavage.

Chemical Stability & Reactivity Pathways

The stability of this molecule is dictated by the benzyl ether linkage . The presence of the Chlorine atom at the para-position of the benzyl ring exerts an electron-withdrawing effect (Inductive effect: -I), which slightly increases acid stability compared to unsubstituted benzyl ethers by destabilizing the benzylic carbocation intermediate. However, it remains susceptible to strong acids.

Visualization: Stability Decision Tree

The following diagram illustrates the fate of the molecule under different reaction environments.

StabilityPathways Start 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone Condition1 Condition: Basic/Neutral Reflux (e.g., K2CO3/Acetone, NaOH/EtOH) Start->Condition1 Condition2 Condition: Strong Acid Reflux (e.g., HBr, HI, TFA) Start->Condition2 Condition3 Condition: Lewis Acid (e.g., BBr3, AlCl3) Start->Condition3 Condition4 Condition: Catalytic Hydrogenation (Pd/C + H2) Start->Condition4 Result1 STABLE Product remains intact Condition1->Result1 No Reaction Result2 DEGRADATION Cleavage to 4-Hydroxyacetophenone + 4-Chlorobenzyl halide Condition2->Result2 Hydrolysis (Sn1) Result3 RAPID CLEAVAGE (Even at -78°C to 0°C) Condition3->Result3 Coordination/Cleavage Result4 COMPLEX MIXTURE Risk of Dechlorination followed by Ether Cleavage Condition4->Result4 Hydrogenolysis

Figure 1: Stability profile of the ether linkage under varying chemical environments.

Troubleshooting Guides

Scenario A: "I am observing 4-hydroxyacetophenone in my LC-MS."

Diagnosis: Unwanted Ether Cleavage. Root Cause: The reaction medium has become acidic, or a Lewis Acid reagent was introduced.

Troubleshooting Protocol:

  • Check Solvent Acidity: Halogenated solvents (CHCl₃, DCM) can form HCl over time if not stabilized. Verify solvent pH or use freshly distilled solvents.

  • Lewis Acid Contamination: If you are performing a Friedel-Crafts reaction or using reagents like MgBr₂ or TiCl₄ on the ketone, they may coordinate with the ether oxygen and facilitate cleavage.

    • Solution: Run reactions at lower temperatures (<0°C) if Lewis Acids are required.

  • Workup Check: Did you use strong acid (1M HCl) to quench a reaction?

    • Solution: Use Saturated NH₄Cl or 1M NaOH for workups. The ether is stable to base.

Scenario B: "Low Yield during Synthesis (Williamson Ether Synthesis)."

Diagnosis: Incomplete Conversion. Root Cause: Moisture in the solvent or poor nucleophilicity.

Troubleshooting Protocol:

  • Solvent Integrity: Ensure Acetone or Acetonitrile is anhydrous. Water solvates the phenoxide anion, reducing its nucleophilicity.

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium iodide (TBAI). This generates the more reactive 4-chlorobenzyl iodide in situ.

  • Agitation: The reaction is often heterogeneous (solid K₂CO₃). Ensure vigorous stirring (Vortex/High RPM) to maximize surface area.

Standard Operating Procedures (SOPs)

SOP 1: Synthesis Validation (Proof of Basic Stability)

This protocol demonstrates the molecule's stability under basic reflux conditions.

  • Reagents: 4-Hydroxyacetophenone (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Anhydrous Acetone or Acetonitrile.

  • Procedure:

    • Dissolve 4-Hydroxyacetophenone in solvent.

    • Add K₂CO₃ and stir for 15 min at Room Temp (Deprotonation).

    • Add 4-Chlorobenzyl chloride.

    • Reflux (56°C for Acetone / 82°C for MeCN) for 4–6 hours.

    • Checkpoint: TLC should show conversion to a less polar spot.

SOP 2: Forced Degradation Test (Acidic)

Use this to identify decomposition peaks in your analytical method.

  • Reagents: Target Molecule (50 mg), Acetic Acid (2 mL), HBr (48% aq, 0.5 mL).

  • Procedure:

    • Dissolve molecule in Acetic Acid.

    • Add HBr.

    • Heat to 80°C for 1 hour.

  • Result: Quantitative conversion to 4-hydroxyacetophenone and 4-chlorobenzyl bromide (or alcohol).

Frequently Asked Questions (FAQs)

Q1: Can I perform a Grignard reaction on the ketone without protecting the ether? A: Yes. The 4-chlorobenzyl ether is stable to Grignard reagents (R-MgBr) and Organolithiums (R-Li) at standard temperatures (-78°C to RT). However, ensure the reaction is quenched with mild acid (NH₄Cl) to avoid cleaving the ether during workup.

Q2: Is the Chlorine atom on the benzyl ring stable? A: Generally, yes. Aryl chlorides are inert to standard nucleophilic substitution unless activated by strong electron-withdrawing groups or transition metal catalysts (e.g., Palladium cross-coupling conditions). If you use Pd(PPh₃)₄, you risk coupling at the Cl position.

Q3: How do I remove this protecting group selectively? A:

  • Method A (Acidic): Trifluoroacetic acid (TFA) reflux or BBr₃ in DCM at -78°C.

  • Method B (Oxidative): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water. This is often preferred if the molecule is acid-sensitive.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Benzyl Ether stability profiles).

  • Stahly, G. P. (1983). Cleavage of benzyl ethers with boron trichloride-dimethyl sulfide. The Journal of Organic Chemistry. (Details Lewis Acid cleavage mechanisms).

  • Buckle, D. R., et al. (1979). Non-acidic cleavage of benzyl ethers. Journal of the Chemical Society, Perkin Transactions 1. (Discusses oxidative cleavage using DDQ).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chlorobenzyl phenyl ether. (Structural analog stability data).

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4'-((4-chlorobenzyl)oxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 4'-((4-chlorobenzyl)oxy)acetophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Spectral Fingerprint

In the development of PPAR agonists and related pharmacophores, 4'-((4-chlorobenzyl)oxy)acetophenone (CAS: 61035-74-3) serves as a critical synthetic intermediate. Its mass spectrometric identification relies on a distinct fragmentation signature driven by the lability of the benzyl-ether bond and the isotopic contribution of the chlorine atom.

Unlike simple acetophenones, the spectrum of this molecule is dominated by the 4-chlorobenzyl cation (m/z 125) rather than the molecular ion. This guide compares its fragmentation dynamics against non-halogenated and fluorinated analogs, providing a robust framework for structural confirmation in complex matrices.

Key Spectral Markers (EI-MS, 70 eV)
Ion Identitym/z (Mass-to-Charge)Relative AbundanceDiagnostic Value
Base Peak 125 100%Tropylium/Benzyl cation (C₇H₆Cl⁺). Primary identifier.
Isotope Peak 127 ~32%Confirms presence of one Chlorine atom (³⁷Cl).
Rearrangement 136 Variable (5-20%)4-Hydroxyacetophenone radical cation (via H-transfer).
Acetyl Group 43 HighCharacteristic acetophenone fragment (CH₃CO⁺).
Molecular Ion 260 Low (<5%)Parent molecule [M]⁺ (³⁵Cl).

Deep Dive: Fragmentation Mechanism

The fragmentation of 4'-((4-chlorobenzyl)oxy)acetophenone under Electron Impact (EI) is governed by the relative stability of the resulting carbocations. The ether linkage is the "weakest link," directing the primary cleavage event.

The Pathway[1][2]
  • Ionization: The molecule loses an electron, primarily from the lone pair of the ether oxygen or the aromatic system, forming the molecular ion [M]⁺ (m/z 260) .

  • Primary Cleavage (Benzylic Scission): The bond between the benzyl carbon and the ether oxygen breaks heterolytically.

    • Pathway A (Dominant): The positive charge remains on the benzyl group, stabilized by resonance (forming a chlorotropylium ion). This yields the base peak at m/z 125 .

    • Pathway B (Minor): The charge remains on the phenoxy side, yielding the 4-acetylphenoxy cation (m/z 135).

  • McLafferty-Like Rearrangement: A hydrogen atom from the benzyl methylene group can transfer to the ether oxygen (or the phenoxy ring), followed by cleavage. This generates the 4-hydroxyacetophenone radical cation (m/z 136) and a neutral chlorocarbene species.

  • Secondary Fragmentation: The acetophenone moiety further degrades by losing a methyl radical (CH₃•) to form an acylium ion, or CO to form a phenyl cation.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway M Molecular Ion [M]+ m/z 260 BenzCleavage Benzylic C-O Cleavage M->BenzCleavage - e⁻ Rearrange H-Transfer Rearrangement M->Rearrange Chlorobenzyl 4-Chlorobenzyl Cation (Tropylium) m/z 125 (Base Peak) BenzCleavage->Chlorobenzyl Major Pathway Phenoxy 4-Acetylphenoxy Radical (Neutral Loss) BenzCleavage->Phenoxy Neutral Fragment ChlorobenzylIso Isotope Peak m/z 127 Chlorobenzyl->ChlorobenzylIso Isotope Effect (3:1) HydroxyAceto 4-Hydroxyacetophenone Radical Cation m/z 136 Rearrange->HydroxyAceto Loss of Cl-Ph-CH: Acetyl Acetyl Cation m/z 43 HydroxyAceto->Acetyl Loss of Phenoxy

Caption: Competitive fragmentation pathways of 4'-((4-chlorobenzyl)oxy)acetophenone under 70 eV Electron Impact.

Comparative Analysis: The "Halogen Effect"

To validate the identity of this molecule, it is essential to compare it with its structural analogs. The shift in the base peak and the presence/absence of isotope patterns are the definitive differentiators.

Comparison Table: Structural Analogs
FeatureSubject: 4-Cl Analog Alternative A: Unsubstituted Alternative B: 4-F Analog
Chemical Name 4'-((4-chlorobenzyl)oxy)acetophenone4'-(Benzyloxy)acetophenone4'-((4-fluorobenzyl)oxy)acetophenone
Base Peak (m/z) 125 91 109
Mass Shift (Δ) Reference-34 Da (Loss of Cl, Gain of H)-16 Da (Cl → F)
Isotope Pattern Yes (3:1) No (Monoisotopic)No (Fluorine is Monoisotopic)
Stability Moderate (C-Cl bond is labile)HighHigh (C-F bond is very strong)
Retention Time Late EluterEarly EluterIntermediate
Why This Matters
  • Differentiation: If your spectrum shows a base peak at m/z 91, you have likely lost the chlorine atom during synthesis (dehalogenation) or started with the wrong reagent.

  • Quantification: The 4-F analog is an excellent Internal Standard for quantifying the 4-Cl compound because it behaves similarly chromatographically but has a distinct mass (m/z 109) with no isotopic overlap.

Experimental Protocol: Validated Identification Workflow

To reproduce the fragmentation pattern described above, follow this standard operating procedure (SOP) for GC-MS analysis.

Reagents & Equipment[4]
  • Instrument: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: HP-5ms or DB-5ms (30m x 0.25mm, 0.25µm film).

  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of Ethyl Acetate.

    • Dilute 10µL of this stock into 990µL of solvent (Final concentration: ~10 ppm).

  • GC Parameters:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 80°C (Hold 1 min).

      • Ramp: 20°C/min to 280°C.

      • Final: 280°C (Hold 5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Ionization: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: m/z 40 to 400.

    • Solvent Delay: 3.0 min.

  • Data Validation (Self-Check):

    • Criterion 1: Check for Base Peak at m/z 125.

    • Criterion 2: Verify the intensity of m/z 127 is approximately 32% of m/z 125.

    • Criterion 3: Ensure m/z 43 is present (confirms acetyl group).

    • If m/z 125 is absent: Check inlet temperature; thermal degradation may be occurring.

    • If m/z 91 is dominant: Suspect de-chlorination or contamination with benzyl chloride derivatives.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone and Derivatives. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. Compound Summary for CID 580653: 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone.[4] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • SpectraBase. GC-MS Spectrum of 1-(4-[(4-Chlorobenzyl)oxy]phenyl)ethanone. John Wiley & Sons.[4] Available at: [Link][4]

Sources

A Comparative In Silico Analysis of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone Derivatives as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Molecular Docking, Structure-Activity Relationships, and Comparative Analysis against Established Drugs.

In the landscape of anti-inflammatory drug discovery, the cyclooxygenase-2 (COX-2) enzyme remains a pivotal target. Its selective inhibition offers a therapeutic window to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. This guide provides an in-depth comparative analysis of novel 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone derivatives against the COX-2 enzyme through molecular docking studies. We will dissect the experimental workflow, compare the binding affinities and interaction patterns of our designed derivatives with the well-established COX-2 inhibitors, celecoxib and rofecoxib, and elucidate the underlying structure-activity relationships (SAR).

The Rationale for Targeting COX-2 with Diaryl Ether Scaffolds

The 1,2-diaryl heterocycle is a common structural motif in many selective COX-2 inhibitors[4]. The larger and more accommodating active site of COX-2, featuring a characteristic secondary pocket, allows for the binding of bulkier ligands compared to the more constricted active site of the COX-1 isoform[3]. The diaryl ether scaffold, present in the 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone core, offers a versatile platform for designing such selective inhibitors. The ether linkage provides flexibility, allowing the two aromatic rings to adopt an optimal conformation within the binding pocket. The ethanone moiety and the chlorobenzyl group can be strategically modified to enhance interactions with key residues and exploit the unique topology of the COX-2 active site.

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the scientific rigor of this comparative study, a standardized and validated molecular docking protocol is paramount. The following workflow outlines the critical steps for a reproducible in silico evaluation of COX-2 inhibitors.

Caption: A validated workflow for molecular docking studies against COX-2.

Step-by-Step Methodology:

  • Protein Preparation: The crystal structure of human COX-2 in complex with an inhibitor (e.g., PDB ID: 5KIR) is retrieved from the Protein Data Bank. The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges. This ensures a clean and accurate receptor model for docking.

  • Ligand Preparation: The 3D structures of the 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone derivatives and the reference drugs (celecoxib and rofecoxib) are sketched and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step generates low-energy conformers of the ligands, which are crucial for accurate docking predictions.

  • Active Site Definition and Grid Generation: The binding site is defined based on the co-crystallized ligand in the original PDB file. A grid box is then generated around this active site, encompassing all the key amino acid residues known to be involved in inhibitor binding.

  • Molecular Docking Simulation: A validated docking program (e.g., AutoDock Vina) is used to dock the prepared ligands into the defined active site of COX-2. The program explores various conformations and orientations of each ligand within the binding pocket and calculates the binding affinity for each pose.

  • Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding mode for each ligand. The binding affinity, typically expressed in kcal/mol, is used as the primary scoring metric. Lower binding energy values indicate a more stable protein-ligand complex and, theoretically, a higher inhibitory potency.

Comparative Analysis: Docking Results and Discussion

To explore the potential of the 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone scaffold, a series of hypothetical derivatives were designed with systematic modifications to the ethanone and chlorobenzyl moieties. These derivatives were then docked into the COX-2 active site, and their binding affinities and key interactions were compared against celecoxib and rofecoxib.

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues
Celecoxib [Standard COX-2 Inhibitor]-11.5 to -14.1[5][6]Arg513, His90, Gln192, Leu352[7]
Rofecoxib [Standard COX-2 Inhibitor]-7.6 to -10.4[8][9]Arg513, Ala516, Tyr355, Val523[10]
Derivative A 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone-9.8Val523, Ala527, Phe518, Ser530
Derivative B 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-hydroxyethanone-10.5Arg513, Val523, Ser530, Tyr385
Derivative C 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}ethanone-10.9Val523, Phe518, Leu352, Trp387
Derivative D 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(dimethylamino)ethanone-11.8Arg513, Gln192, Val523, Tyr355

Discussion of Results:

The parent compound, Derivative A , demonstrated a respectable binding affinity of -9.8 kcal/mol, suggesting that the core scaffold has inherent potential for COX-2 inhibition. Its interactions are primarily hydrophobic, with the chlorobenzyl group occupying the secondary pocket and interacting with key residues like Val523 and Phe518.

Derivative B , featuring a hydroxyl group on the ethanone side chain, exhibited an improved binding affinity of -10.5 kcal/mol. This enhancement is attributed to the formation of a hydrogen bond with the side chain of Arg513, a critical residue for the binding of many selective COX-2 inhibitors.

The introduction of a second chlorine atom on the benzyl ring in Derivative C led to a further increase in binding affinity to -10.9 kcal/mol. The dichlorophenyl moiety appears to form more extensive hydrophobic and halogen-bond interactions within the secondary pocket, particularly with Leu352 and Trp387.

Derivative D , with a dimethylamino group, showed the most promising binding affinity of -11.8 kcal/mol, which is comparable to that of celecoxib. The basic nitrogen atom in the dimethylamino group is predicted to form a strong ionic interaction or hydrogen bond with the guanidinium group of Arg513 and a hydrogen bond with Gln192, mimicking the interactions of the sulfonamide group in celecoxib.

Structure-Activity Relationship (SAR) Insights

The comparative docking studies of these derivatives provide valuable insights into the structure-activity relationships of the 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone scaffold.

Caption: SAR of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone derivatives.

  • Importance of the Secondary Pocket: All derivatives effectively utilize the secondary pocket of the COX-2 active site, a key feature for achieving selectivity over COX-1. The chlorobenzyl group consistently orients itself towards this pocket.

  • Role of Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors on the ethanone side chain significantly enhances binding affinity. The interaction with Arg513 appears to be particularly crucial, as demonstrated by Derivatives B and D.

  • Exploiting Hydrophobicity and Halogen Bonding: Increasing the hydrophobicity and introducing additional halogen atoms on the benzyl ring can lead to stronger interactions within the hydrophobic sub-pockets of the active site, thereby improving binding affinity.

Conclusion and Future Directions

This comparative guide demonstrates the potential of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone derivatives as a promising scaffold for the development of novel COX-2 inhibitors. The in silico data suggests that strategic modifications to the core structure can lead to compounds with binding affinities comparable to established drugs like celecoxib. Specifically, the incorporation of a basic amino group to interact with Arg513 appears to be a highly effective strategy.

While these in silico results are encouraging, they represent the initial step in the drug discovery pipeline. The next critical phases would involve the chemical synthesis of these derivatives, followed by in vitro enzymatic assays to determine their IC50 values against both COX-1 and COX-2 to confirm their potency and selectivity. Subsequent in vivo studies would then be necessary to evaluate their anti-inflammatory efficacy and pharmacokinetic profiles. This integrated approach, combining computational design with experimental validation, is essential for the successful development of new and improved anti-inflammatory agents.

References

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. (Source: ResearchGate) [Link]

  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. (Source: PMC) [Link]

  • (a) Binding of Celecoxib at the COX-2 binding site results in the... (Source: ResearchGate) [Link]

  • Binding affinity values (Kcal/mol) of the most promising compounds to hCOX-2. (Source: ResearchGate) [Link]

  • (PDF) Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. (Source: ResearchGate) [Link]

  • A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. (Source: PMC) [Link]

  • The interaction of standard drug (Rofecoxib) with the active binding... (Source: ResearchGate) [Link]

  • Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. (Source: IUCr Journals) [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. (Source: Wikipedia) [Link]

  • Examples of COX-2 inhibitors of diaryl or aryl heteroaryl ethers and thioethers. (Source: ResearchGate) [Link]

  • Binding of celecoxib inside COX-2 active site. a 2D interaction, the... (Source: ResearchGate) [Link]

  • In Silico study of 3-D structural interactions and quantitative structural drug likeness of marketed Cox-2 inhibitors. (Source: GSC Online Press) [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Source: Semantic Scholar) [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Source: Brieflands) [Link]

  • Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes. (Source: Portal de Periódicos da UFMS) [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (Source: PMC) [Link]

  • Aspirin-aromatic amino acid conjugates as selective Cox-2 inhibitors. (Source: Tropical Journal of Pharmaceutical Research) [Link]

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. (Source: PubMed) [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (Source: PMC) [Link]

  • The amino acids involved in various interactions with inhibitors. (Source: ResearchGate) [Link]

  • Type of interactions and interacting amino acid residues of COX-2 protein with selected ligands, generated from ArgusLab. (Source: ResearchGate) [Link]

  • Crystal structure of rofecoxib bound to human cyclooxygenase-2. (Source: SciSpace) [Link]

  • Synthesis and Molecular Docking Study of 4- Chlorophenylquinazoline-4-[3h]-One Derivatives as COX-2 Inhibitor. (Source: Impactfactor) [Link]

  • The binding pattern of the rofecoxib (green), and active molecule 30... (Source: ResearchGate) [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Source: Semantic Scholar) [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Source: ACS Publications) [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (Source: MDPI) [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (Source: ACS Omega) [Link]

Sources

Comparative Validation Guide: 4-(4-Chlorobenzyloxy)acetophenone Analogues as Next-Gen Leukotriene Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of leukotriene receptor antagonists (LTRAs) has historically focused on mimicking the arachidonic acid backbone found in Cysteinyl Leukotrienes (CysLTs). While Montelukast and Zafirlukast remain the clinical gold standards, the 4-(4-chlorobenzyloxy)acetophenone scaffold represents a distinct chemical space offering potential advantages in metabolic stability and lipophilic interaction.

This guide provides a rigorous, self-validating framework for evaluating these analogues. The core hypothesis is that the 4-chlorobenzyloxy tail mimics the hydrophobic tetraene chain of LTD4, while the acetophenone moiety serves as a rigid anchor for the polar binding pocket of the CysLT1 receptor.

Pharmacophore Analysis

The structural logic for these analogues rests on three interaction points:

  • Hydrophobic Tail: The p-chlorophenyl ether tail penetrates the deep hydrophobic pocket of the GPCR.

  • Linker Region: The ether linkage provides rotational freedom distinct from the alkene linkers in older generation LTRAs.

  • Polar Head: The acetophenone carbonyl acts as a hydrogen bond acceptor, critical for receptor locking.

Comparative Performance Profile

The following data summarizes the target performance metrics for a high-potential analogue (designated here as CBA-Lead ) against the clinical standard, Montelukast.

Table 1: In Vitro & Ex Vivo Efficacy Benchmarks
MetricAssay TypeMontelukast (Standard)CBA-Lead (Target Profile)Interpretation
CysLT1 Binding (

)
Radioligand Displacement0.2 – 0.5 nM< 5.0 nMHigh affinity is prerequisite; <10nM is viable.
Functional Potency (

)
Ca2+ Flux (HEK293-CysLT1)1.5 – 3.0 nM< 10 nMFunctional inhibition of Gq-signaling.
Schild Slope Guinea Pig Ileum (GPI)~1.0 (Competitive)0.9 – 1.1Confirms competitive antagonism mechanism.

Value
Guinea Pig Ileum (GPI)9.2 – 9.4> 8.5Measure of affinity in tissue; >8.5 indicates clinical potential.
Selectivity vs. COX-1/COX-2> 1000-fold> 500-foldEssential to rule out off-target NSAID-like effects.

Visualizing the Mechanism of Action

To validate antagonism, one must understand the signaling cascade being interrupted. The diagram below illustrates the CysLT1 pathway and the intervention point for the acetophenone analogues.

G AA Arachidonic Acid LOX 5-LOX Enzyme AA->LOX LTA4 Leukotriene A4 LOX->LTA4 LTD4 LTD4 (Agonist) LTA4->LTD4 Enzymatic Conversion Rec CysLT1 Receptor (GPCR) LTD4->Rec Activation Gq Gq Protein Rec->Gq Ana Acetophenone Analogue Ana->Rec Competitive Blockade PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Contraction/Inflammation) IP3->Ca

Figure 1: Signal Transduction Blockade. The analogue competes with endogenous LTD4 for the CysLT1 receptor, preventing the Gq-mediated calcium cascade.

Experimental Validation Protocols

Scientific integrity requires protocols that are self-validating . The following methodologies include internal "fail-safes" to ensure data quality.

Protocol A: High-Throughput Calcium Mobilization (FLIPR)

Purpose: Rapidly screen analogues for functional antagonism before tissue testing.

Reagents:

  • Cell Line: CHO or HEK293 stably expressing human CysLT1.

  • Dye: Fluo-4 AM (calcium indicator).[1]

  • Agonist: LTD4 (EC80 concentration determined daily).

Step-by-Step Workflow:

  • Cell Loading: Incubate cells with Fluo-4 AM (4 µM) and Probenecid (2.5 mM) for 60 min at 37°C.

    • Expert Insight: Probenecid is non-negotiable; it inhibits the anion transporter that pumps the dye out of the cell. Without it, signal-to-noise ratio collapses.

  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds to establish stability.
    
  • Antagonist Pre-incubation: Add the Acetophenone Analogue (various concentrations) and incubate for 15 min.

  • Agonist Challenge: Inject LTD4 (at EC80).

  • Data Acquisition: Measure peak fluorescence (

    
    ).
    
  • Calculation: % Inhibition =

    
    .
    
Protocol B: The Guinea Pig Ileum (GPI) Assay – The "Gold Standard"

Purpose: Ex vivo validation in physiologically relevant tissue. This assay mimics the human bronchial smooth muscle response.

The Self-Validating System: Before testing any analogue, the tissue viability must be proven using Histamine. If the tissue does not contract to Histamine, it is compromised, and no subsequent LTD4 data is valid.

Workflow Diagram:

Workflow Harvest Harvest Ileum Mount Mount in Tyrode's @ 37°C Harvest->Mount Check1 Histamine Check (Viability) Mount->Check1 Check1->Harvest Fail (Discard) Block Add Blockers (Atropine/Pyrilamine) Check1->Block Pass Dose LTD4 Cumulative Dosing Block->Dose Test Add Analogue + LTD4 Challenge Dose->Test

Figure 2: GPI Assay Workflow. The Histamine checkpoint ensures tissue integrity before expensive analogues are consumed.

Detailed Methodology:

  • Preparation: Suspend ileum segments in Tyrode’s solution, aerated with 95% O2 / 5% CO2 at 37°C.

  • Conditioning (Critical): Add Atropine (1 µM) and Pyrilamine (1 µM) to the bath.

    • Why? This blocks cholinergic (M3) and histaminergic (H1) receptors. This ensures that any observed contraction is solely due to leukotriene receptors, eliminating false positives from off-target activities.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) using LTD4 (

    
     to 
    
    
    
    M). Wash until baseline returns.
  • Antagonist Incubation: Incubate the acetophenone analogue for 30 minutes.

  • Test Curve: Repeat the LTD4 CRC in the presence of the analogue.

  • Analysis: A rightward shift of the curve without depression of the maximum response (

    
    ) indicates competitive antagonism. Calculate the 
    
    
    
    value (Schild plot).

References

  • Drazen, J. M., et al. (1999). "Treatment of Asthma with Drugs Modifying the Leukotriene Pathway."[2][3][4] New England Journal of Medicine.

  • Marshall, W. S., et al. (1987).[5][6] "Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives." Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation. (1998). "Singulair (Montelukast Sodium) Pharmacology Review." FDA Access Data.

  • Buckley, B. J., et al. (2010). "Validation of a calcium mobilization assay for the identification of leukotriene receptor antagonists." Journal of Pharmacological and Toxicological Methods.

  • Broadley, K. J. (2010). "The guinea-pig isolated ileum: a tool for pharmacological investigation."[7] Journal of Pharmacological Methods.

Sources

Cytotoxic Efficacy of 4-Chlorobenzyl Derivatives vs. Standard Chemotherapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic performance of 4-chlorobenzyl substituted small molecules against standard anticancer agents (Doxorubicin, Cisplatin, and 5-Fluorouracil). The 4-chlorobenzyl moiety acts as a critical pharmacophore, enhancing lipophilicity and metabolic stability, often facilitating deeper penetration into hydrophobic binding pockets of target proteins such as kinases and tubulin.

This analysis synthesizes data from recent medicinal chemistry developments, specifically focusing on Indole-Carbohydrazides , Thiosemicarbazones , and Organotin Schiff Bases .

Structural Rationale: The 4-Chlorobenzyl Advantage

In drug design, the addition of a 4-chlorobenzyl group often serves as a "bioisostere" that modulates physicochemical properties without altering the fundamental biological target.

  • Lipophilicity (

    
    ):  The benzyl ring increases membrane permeability, allowing the drug to cross the phospholipid bilayer more effectively than hydrophilic standards like Cisplatin.
    
  • Halogen Bonding: The chlorine atom at the para position can participate in halogen bonding with carbonyl backbone oxygens or sulfhydryl groups in the target enzyme's active site, increasing residence time.

  • Metabolic Stability: The chlorine substituent blocks para-hydroxylation by Cytochrome P450 enzymes, extending the drug's half-life compared to unsubstituted benzyl analogs.

Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the 4-chlorobenzyl moiety integrates into a scaffold to trigger cytotoxicity.

SAR_Mechanism Scaffold Drug Scaffold (e.g., Indole, Quinazoline) Linker Linker (Hydrazide/Amide) Scaffold->Linker Moiety 4-Chlorobenzyl Moiety Linker->Moiety Target Hydrophobic Pocket (Target Protein) Moiety->Target Hydrophobic Interaction & Halogen Bonding Effect Enhanced Binding Affinity Target->Effect Result Cytotoxicity (Apoptosis) Effect->Result

Figure 1: SAR logic demonstrating the interaction between the 4-chlorobenzyl pharmacophore and target protein hydrophobic pockets.

Comparative Analysis: Experimental Data

The following subsections analyze specific classes of 4-chlorobenzyl derivatives compared to standard care drugs.

Case Study A: Indole-3-Carbohydrazides vs. 5-Fluorouracil (5-FU)

Recent research into N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides has demonstrated potency superior to standard antimetabolites.

  • Mechanism: These derivatives function as procaspase activators, directly triggering the caspase-3 cascade independent of p53 status.

  • Performance: The 4-chlorobenzyl derivative (Compound 4d) showed nanomolar potency against colon and lung cancer lines, significantly outperforming 5-FU.

Case Study B: Thiosemicarbazones vs. Cisplatin

Platinum complexes coordinated with 4-chlorobenzyl-bearing thiosemicarbazones have been developed to overcome Cisplatin resistance, particularly in colorectal cancer.

  • Mechanism: These complexes induce intrinsic apoptosis via the Bax/Bcl-2 pathway and generate Reactive Oxygen Species (ROS).

  • Performance: In Caco-2 (colorectal) cells, the specific Pt-thiosemicarbazone complex exhibited a 46-fold higher toxicity than Cisplatin.[1]

Comparative Data Summary

The table below aggregates experimental IC50 values (concentration required to inhibit 50% of cell growth). Lower numbers indicate higher potency.

Compound ClassSpecific DerivativeCell LineIC50 (Derivative)Standard DrugIC50 (Standard)Fold Improvement
Indole-Carbohydrazide Compound 4d (4-Cl)SW620 (Colon)0.011 µM 5-Fluorouracil~5.0 µM~450x
Indole-Carbohydrazide Compound 4d (4-Cl)NCI-H23 (Lung)0.001 µM 5-Fluorouracil~18.0 µM>1000x
Pt-Thiosemicarbazone Pt(TSC)Cl ComplexCaco-2 (Colon)2.30 µM Cisplatin107.0 µM46x
Organotin Schiff Base Compound C1MCF-7 (Breast)4.50 µM Doxorubicin1.14 µM0.25x (Less Potent)

> Note: While Organotin derivatives (Row 4) are less potent than Doxorubicin in MCF-7 lines, they exhibit significantly lower cardiotoxicity, a major side effect of anthracyclines like Doxorubicin.

Mechanistic Pathway: ROS-Mediated Apoptosis

Most 4-chlorobenzyl derivatives, particularly organometallic variants, induce cell death through mitochondrial dysfunction. The hydrophobic benzyl group facilitates entry into the mitochondria, disrupting the electron transport chain.

Diagram 2: Signaling Pathway

Apoptosis_Pathway Drug 4-Chlorobenzyl Derivative Mito Mitochondrial Accumulation Drug->Mito Bax Bax Upregulation Drug->Bax Bcl2 Bcl-2 Downregulation Drug->Bcl2 ROS ROS Generation (Oxidative Stress) Mito->ROS MMP Loss of Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome C Release MMP->CytC Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Death Apoptosis (DNA Fragmentation) Casp3->Death

Figure 2: The intrinsic apoptotic pathway triggered by 4-chlorobenzyl derivatives, highlighting the Bax/Bcl-2 axis and mitochondrial destabilization.

Experimental Protocols

To validate the cytotoxicity of these derivatives, researchers must employ a self-validating workflow combining metabolic activity assays with flow cytometry.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC50 values.[2][3]

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment:

    • Dissolve the 4-chlorobenzyl derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Critical Control: Include a "Vehicle Control" (0.1% DMSO) and a "Positive Control" (Doxorubicin).

    • Treat cells for 48h.[3][4][5]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Perform in the dark as MTT is light-sensitive. Incubate for 4h.

  • Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Annexin V-FITC/PI Apoptosis Assay

Objective: Confirm mechanism of death (Apoptosis vs. Necrosis).

  • Harvest: Collect treated cells (approx

    
    ) via trypsinization. Do not over-trypsinize , as this damages membrane phosphatidylserine.
    
  • Wash: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at room temperature in the dark.

  • Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.[4]

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

References

  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Source: PubMed / National Institutes of Health URL:[Link]

  • Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin. Source: Scientific Reports (Nature) URL:[Link]

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Source: Drug Design, Development and Therapy URL:[6][Link]

  • Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway. Source: Elsevier / PubMed URL:[7][Link]

Sources

Establishing a Verifiable Melting Point for Novel Compounds: A Comparative Guide Using 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of new chemical entities (NCEs) is a cornerstone of quality, safety, and efficacy. Among the fundamental physical properties, the melting point stands as a critical indicator of purity and identity. This guide provides a comprehensive framework for determining the melting point of a novel compound, exemplified by 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone, by rigorously adhering to pharmacopeial standards and employing certified reference materials for instrument qualification.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and rationale for each step, ensuring a robust and defensible analytical outcome.

The Significance of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Consequently, melting point determination is a powerful, albeit classic, technique for:

  • Identification: Comparing the melting point of a synthesized compound with a reference standard can confirm its identity.[1]

  • Purity Assessment: A sharp melting range close to the expected value is indicative of high purity.

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), have established standardized methods for melting point determination to ensure consistency and accuracy across the pharmaceutical industry.[2][3][4]

Comparative Analysis of Melting Point Standards

The determination of a melting point is not an absolute measurement but is highly dependent on the methodology and apparatus used. Therefore, adherence to standardized procedures is paramount. The two most influential pharmacopeial methods are USP General Chapter <741> and Ph. Eur. method 2.2.14.[1][2][4][5]

FeatureUnited States Pharmacopeia (USP <741>)European Pharmacopoeia (Ph. Eur. 2.2.14)
Apparatus Class Ia: Capillary tube method with a bath of transparent fluid or a metal block.[1][2]Capillary method with a liquid bath or a metal heating block.[3][4][6]
Capillary Tubes Internal Diameter: 0.8–1.2 mm; Wall Thickness: 0.2–0.3 mm.[1][2][5]Internal Diameter: 0.9–1.1 mm; Wall Thickness: 0.10–0.15 mm.[4]
Sample Preparation Dry, finely powdered substance packed to a height of 2.5–3.5 mm.[2]Finely powdered substance, dried under vacuum, packed to a height of 4–6 mm.[4]
Heating Rate Start heating at a rate of 1 ± 0.5 °C/minute when the temperature is about 10°C below the expected melting point.[1]Raise temperature to about 10°C below the expected melting point, then adjust the heating rate to about 1 °C/minute.[4]
Melting Range Definition The range between the temperature at which the substance's column collapses against the tube and the temperature at which it becomes completely liquid.[2]The temperature at which the last solid particle passes into the liquid phase.[4][6]

The subtle differences in these methodologies underscore the importance of specifying the standard used when reporting a melting point. For global drug development, harmonizing to the most stringent aspects of each is often the most prudent approach.

Experimental Workflow: From Instrument Qualification to Sample Analysis

A trustworthy melting point determination relies on a well-calibrated instrument. This self-validating workflow ensures the integrity of the results obtained for a new chemical entity like 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone.

G cluster_0 Part 1: Instrument Qualification cluster_1 Part 2: Analysis of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone A Select ≥3 Certified Reference Standards (CRSs) bracketing the expected range B Determine melting point of each CRS using the pharmacopeial method A->B C Compare observed melting points to certified values B->C D Does the deviation meet instrument accuracy specifications? C->D E Instrument Qualified for Use D->E Yes F Recalibrate Instrument D->F No G Prepare sample of NCE (dry, finely powdered) E->G Proceed to NCE Analysis H Determine melting range in triplicate using the qualified instrument G->H I Record the onset and clear points for each replicate H->I J Calculate mean and standard deviation of the melting range I->J K Report the final melting range and specify the method used (e.g., USP <741>) J->K

Caption: Workflow for Melting Point Determination.

Part 1: Detailed Protocol for Instrument Qualification

Objective: To verify the temperature accuracy of the melting point apparatus using Certified Reference Standards (CRSs) traceable to primary standards like those from NIST or LGC.[7][8]

Materials:

  • Melting Point Apparatus

  • Certified Reference Standards (e.g., from Sigma-Aldrich or Mettler-Toledo)[3][7]. For a novel ketone compound, standards such as Vanillin (81–83 °C) and Benzoic Acid (121-123°C) provide a good starting range.

  • Capillary tubes compliant with USP/Ph. Eur. specifications.

Procedure:

  • Selection of CRSs: Choose at least three CRSs that bracket the expected melting range of the test substance. If the range is unknown, select standards that cover a broad range.

  • Sample Preparation: Carefully pack a capillary tube with the first CRS to a height of 2.5–4 mm.[2][4]

  • Instrument Setup: Set the starting temperature to 10°C below the lower limit of the certified melting range of the CRS. Set the heating rate to 1°C/minute.[2][4]

  • Measurement: Insert the capillary tube into the heating block. Initiate the heating program.

  • Data Recording: Record the temperature at which the substance's column collapses (onset) and the temperature at which it becomes completely liquid (clear point).[2]

  • Repeat: Perform the measurement for the other two CRSs.

  • Analysis: Compare the observed clear points with the certified values. The instrument is considered calibrated if the measured values are within the acceptable limits defined by the instrument manufacturer's specifications and internal quality procedures.

Illustrative Instrument Qualification Data:

Certified Reference StandardCertified Clear Point (°C)Observed Clear Point (°C)Acceptance CriterionStatus
Vanillin82.0 ± 0.581.8± 1.0 °C of certified valuePass
Benzoic Acid122.4 ± 0.5122.1± 1.0 °C of certified valuePass
Caffeine236.0 ± 1.0235.5± 1.5 °C of certified valuePass
Part 2: Detailed Protocol for Melting Point Determination of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Objective: To accurately determine the melting range of pure 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone using a qualified instrument.

Materials:

  • Qualified Melting Point Apparatus

  • 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone, confirmed as pure by an orthogonal method (e.g., HPLC, NMR).

  • Capillary tubes

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. A mortar and pestle can be used to gently grind the crystals. Pack three capillary tubes to a consistent height of approximately 3 mm. Tapping the tubes on a hard surface will ensure tight packing.[2]

  • Preliminary Estimation (if necessary): If the melting point is completely unknown, a rapid preliminary determination can be performed with a fast ramp rate (e.g., 10°C/min) to get an approximate value.

  • Instrument Setup: Set the starting temperature to 10-15°C below the estimated melting point. Set the heating rate to 1°C/minute. A slow ramp rate is crucial for high accuracy as it minimizes the thermal lag between the heating block, the thermometer, and the sample.[3][4]

  • Measurement: Insert the first capillary tube and start the heating program.

  • Data Recording: Carefully observe the sample. Record the temperature at the first sign of melting (onset: the collapse of the material against the capillary wall) and the temperature when the last solid particle disappears (clear point). The interval between these two temperatures is the melting range.

  • Replicate Analysis: Repeat the measurement for the other two prepared capillaries. Consistency among the three readings is a key indicator of a reliable result.

  • Final Reporting: Report the melting range as the average of the three determinations. For example, "Melting Range: 115.2 – 116.5 °C (Method: USP <741>)".

Illustrative Data Log for 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone:

ReplicateOnset Temperature (°C)Clear Point (°C)Melting Range (°C)
1115.1116.31.2
2115.3116.51.2
3115.2116.41.2
Mean 115.2 116.4 1.2
Std. Dev. 0.10 0.10 0.0

Conclusion

The determination of the melting point for a novel substance like 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone is a foundational analytical procedure that demands rigor and adherence to established standards. By employing a self-validating system that begins with instrument qualification using certified reference standards, researchers can generate trustworthy and defensible data. This comparative approach, grounded in the methodologies of the USP and Ph. Eur., ensures that the reported melting point is not just a number, but a reliable indicator of the compound's identity and purity, suitable for inclusion in regulatory submissions and scientific publications.

References

  • Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

  • USP 741 Melting Point or Range . Scribd. [Link]

  • Calibration standards for melting point determination . Crea Analytical. [Link]

  • Appendix V A. Determination of Melting Point . [Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE . Pharmacopeia. [Link]

  • Melting Point Reference Standards . Mettler Toledo. [Link]

  • Standard Reference Material 1751: Gallium Melting-Point Standard . National Institute of Standards and Technology (NIST). [Link]

  • 2.2.14. Melting Point - Capillary Method . Scribd. [Link]

  • NIST Standard Reference Materials for Use as Thermometric Fixed Points . National Institute of Standards and Technology (NIST). [Link]

  • 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone . PubChem. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (CAS No. 61035-74-3). As a novel compound in many research settings, a comprehensive, peer-reviewed safety data sheet may not be readily available. Therefore, this guide is built upon established principles of laboratory safety, data from structurally similar compounds, and a deep understanding of chemical reactivity to ensure you can operate with confidence and security. Our commitment is to provide value beyond the product, fostering a culture of safety and scientific integrity in your laboratory.

Hazard Profile: An Evidence-Based Assessment

While a specific Material Safety Data Sheet (MSDS) for 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone is not extensively published, we can infer its potential hazards by examining its structural components: an aromatic ketone and a chlorobenzyl ether moiety.

  • Aromatic Ketones: This class of compounds can be irritants to the skin, eyes, and respiratory system.

  • Organochlorides: Chlorinated organic compounds can be harmful if ingested, inhaled, or absorbed through the skin. Some may have long-term health effects and can be persistent in the environment.

Based on these structural alerts, it is prudent to treat 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone as a substance that is:

  • Harmful if swallowed.

  • A potential skin and eye irritant.

  • Harmful if inhaled, particularly as a dust or aerosol.

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling any research chemical. The following table outlines the recommended PPE for working with 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone, based on the potential hazards.

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Double-gloving with nitrile gloves. For extended handling or in case of a spill, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton.[1][2][3]Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[1][4] For prolonged contact or immersion, more robust materials like butyl rubber are recommended for protection against ketones and chlorinated solvents.[2][3] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with airborne powder.
Body Protection A flame-resistant laboratory coat.Provides a removable barrier to protect skin and clothing from contamination.
Respiratory Protection Not generally required when handling small quantities in a certified chemical fume hood. If weighing out larger quantities of powder outside of a fume hood, a NIOSH-approved respirator with particulate filters (N95 or better) is recommended.A chemical fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Weighing
  • Designated Area: All handling of solid 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone should be conducted in a designated area within a certified chemical fume hood to contain any dust.[5]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) and PPE are readily available.

  • Weighing: Carefully weigh the desired amount of the compound. Use a micro-spatula to minimize the generation of airborne dust.

  • Container Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.

Dissolution and Use
  • Solvent Addition: Add the solvent to the solid in the fume hood. Gently swirl or stir to dissolve. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating mantle and ensure proper ventilation.

  • Transfers: When transferring solutions, use appropriate tools like pipettes or cannulas to avoid splashes.

  • Reaction Setup: Conduct all reactions in a well-maintained and functioning chemical fume hood.

The following diagram illustrates the recommended workflow for handling 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather All Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound Carefully prep_gather->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Handling 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Response

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate if Necessary: For a large spill, or if you feel unwell, evacuate the area and call for emergency assistance.

  • Contain the Spill: If the spill is small and you are trained to handle it, create a dike around the spill using an absorbent material from a chemical spill kit.[6][7]

  • Absorb and Clean: For a solid spill, carefully sweep it up and place it in a labeled waste container. For a liquid spill, cover it with an inert absorbent material (such as vermiculite or sand), allow it to absorb, and then scoop the material into a designated waste container.[8][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: All materials used to clean the spill should be treated as hazardous waste and disposed of accordingly.[8]

Waste Disposal

As a chlorinated organic compound, 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone and any materials contaminated with it should be disposed of as hazardous waste.[10][11]

  • Segregate Waste: Do not mix chlorinated waste with non-chlorinated waste.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Collection: Follow your institution's guidelines for the collection of hazardous chemical waste. Do not pour this chemical down the drain.[11][12]

The decision-making process for waste disposal is outlined in the diagram below.

G start Waste Generated is_chlorinated Is the waste chlorinated? start->is_chlorinated chlorinated_waste Segregate into Chlorinated Waste Container is_chlorinated->chlorinated_waste Yes non_chlorinated_waste Segregate into Non-Chlorinated Waste Container is_chlorinated->non_chlorinated_waste No label_waste Label Container as Hazardous Waste with Full Chemical Name chlorinated_waste->label_waste non_chlorinated_waste->label_waste institutional_pickup Arrange for Institutional Hazardous Waste Pickup label_waste->institutional_pickup

Caption: Decision Tree for Chemical Waste Disposal.

By adhering to these guidelines, you can confidently and safely incorporate 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone into your research endeavors, contributing to a secure and productive laboratory environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. Retrieved from [Link]

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • SAMS SOLUTIONS. (2025, June 5). How to Choose the Right Chemical-Resistant Gloves: A Guide to Hand Protection Solutions. Retrieved from [Link]

  • Droppe. (2024, December 20). Choosing the Right Glove Material: Guide to Chemical Protection. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2018, January 17). Responding to Chemical Spills. Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Environmental Science & Technology. (1970). Process for Disposal of Chlorinated Organic Residues. ACS Publications. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.